molecular formula C16H18O2 B085740 1,1-Diphenylbutane-1,4-diol CAS No. 1023-94-5

1,1-Diphenylbutane-1,4-diol

Cat. No.: B085740
CAS No.: 1023-94-5
M. Wt: 242.31 g/mol
InChI Key: FMSXBGXFTZSEAU-UHFFFAOYSA-N
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Description

1,1-Diphenylbutane-1,4-diol is a diol compound featuring a central carbon atom bonded to two phenyl groups, which may be of significant interest in synthetic organic chemistry and materials science research. The structure of this compound, with its two hydroxyl groups, makes it a potential monomer or building block for the synthesis of more complex polymers and specialty chemicals . Researchers may explore its use in developing novel polymeric materials, such as polyesters or polyurethanes, leveraging the reactivity of the diol group for chain extension and cross-linking reactions, similar to the industrial use of its analog, 1,4-butanediol . The presence of the bulky diphenyl group can impart unique steric and electronic properties to the resulting materials, potentially influencing their physical characteristics like rigidity and thermal stability. This compound is provided For Research Use Only and is intended for laboratory investigations by qualified professionals. It is not for diagnostic, therapeutic, or any personal use. Please note that specific, detailed studies on the mechanism of action and advanced applications for this particular compound are not widely reported in the general scientific literature, and further investigation by the researcher is encouraged.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diphenylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18O2/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,17-18H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSXBGXFTZSEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70144884
Record name 1,1-Diphenylbutane-1,4-diol
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Molecular Weight

242.31 g/mol
Source PubChem
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CAS No.

1023-94-5
Record name 1,1-Diphenyl-1,4-butanediol
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Foundational & Exploratory

1,1-Diphenylbutane-1,4-diol CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Reactivity of a Key Diaryl-Aliphatic Scaffold

Executive Summary

1,1-Diphenylbutane-1,4-diol (CAS: 1023-94-5) is a critical organic intermediate characterized by a geminal diphenyl group adjacent to an aliphatic diol chain.[1][2] It serves as the primary precursor for 2,2-diphenyltetrahydrofuran , a scaffold structurally homologous to the pharmacophores found in several Selective Serotonin Reuptake Inhibitors (SSRIs) and antihistamines.

This guide details the physicochemical profile, Grignard-based synthesis, and cyclization kinetics of the compound. Special emphasis is placed on the competition between the stable diol and its dehydrated tetrahydrofuran derivative—a common challenge in process chemistry.

Part 1: Chemical Identity & Physicochemical Profile

Note on Isomerism: Researchers must distinguish this compound (1,1-diphenyl) from its isomer, 1,4-diphenylbutane-1,4-diol (CAS 2085-90-7), which exhibits significantly different reactivity.

PropertyData
CAS Number 1023-94-5
IUPAC Name 1,1-Diphenylbutane-1,4-diol
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.32 g/mol
Physical State Viscous oil or low-melting solid (purity dependent)
Solubility Soluble in EtOH, THF, DCM, EtOAc; Insoluble in H₂O
LogP (Predicted) ~2.50
Key Reactivity Acid-catalyzed dehydration to 2,2-diphenyltetrahydrofuran
Part 2: Synthetic Routes & Mechanistic Insight[3][4]

The industry-standard synthesis involves the nucleophilic addition of phenylmagnesium bromide to


-butyrolactone. This reaction is mechanistically distinct because it requires the ring-opening of a cyclic ester followed by a second nucleophilic attack on the resulting ketone intermediate.
Mechanism of Action

The reaction proceeds via a "double-addition" mechanism. The stability of the tetrahedral intermediate determines the ratio of the open-chain ketone versus the final diol.

ReactionMechanism Lactone γ-Butyrolactone Inter1 Tetrahedral Intermediate Lactone->Inter1 Nucleophilic Attack 1 Grignard PhMgBr (2.2 equiv) Grignard->Inter1 Ketone Ring-Opened Ketone Inter1->Ketone Ring Opening Alkoxide Gem-Diphenyl Alkoxide Ketone->Alkoxide Nucleophilic Attack 2 (Fast) Product 1,1-Diphenylbutane- 1,4-diol Alkoxide->Product H3O+ Quench

Figure 1: Mechanistic pathway for the Grignard addition to γ-butyrolactone. Note that the ketone intermediate is rarely isolated due to the high reactivity of the second addition.

Part 3: Experimental Protocol

Objective: Synthesis of 1,1-Diphenylbutane-1,4-diol (10.0 g scale) while minimizing cyclization to the tetrahydrofuran.

Safety Warning: Phenylmagnesium bromide is air/moisture sensitive. All glassware must be flame-dried. Perform under inert atmosphere (N₂ or Ar).

Reagents
  • Bromobenzene (PhBr): 15.7 g (100 mmol)

  • Magnesium turnings (Mg): 2.55 g (105 mmol)

  • 
    -Butyrolactone (GBL): 3.44 g (40 mmol)
    
  • Tetrahydrofuran (THF): Anhydrous

  • Ammonium Chloride (NH₄Cl): Saturated aqueous solution[3][4]

Step-by-Step Methodology
  • Grignard Preparation (In Situ):

    • Charge a 250 mL 3-neck flask with Mg turnings and a crystal of iodine.

    • Add 10 mL anhydrous THF.

    • Add 1 mL of PhBr to initiate the reaction (indicated by turbidity and exotherm).

    • Dropwise add the remaining PhBr in 40 mL THF over 30 minutes, maintaining a gentle reflux.

    • Checkpoint: Solution should be dark brown/grey. Stir for 1 hour post-addition.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Dissolve

      
      -butyrolactone in 10 mL THF.
      
    • Add the lactone solution dropwise over 20 minutes.

    • Observation: A gummy precipitate (magnesium alkoxide) may form.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Controlled Quenching (Critical Step):

    • Do not use strong acid (HCl/H₂SO₄). Strong acids catalyze the instantaneous cyclization to the furan.

    • Cool reaction to 0°C.[3]

    • Slowly add saturated NH₄Cl (50 mL). This buffers the pH to ~9, hydrolyzing the alkoxide without protonating the hydroxyls sufficiently for dehydration.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 50 mL).[4]

    • Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo at <40°C.

    • Result: Crude 1,1-diphenylbutane-1,4-diol (viscous oil).

Workflow Start Start: Flame-Dry Glassware Grignard Generate PhMgBr (THF, Reflux) Start->Grignard Addition Add γ-Butyrolactone (0°C -> RT, 4h) Grignard->Addition Quench Quench: Sat. NH4Cl (Avoid Strong Acid) Addition->Quench Critical Control Point Workup Extract (EtOAc) Dry (Na2SO4) Quench->Workup Product Isolate Diol (Vac < 40°C) Workup->Product

Figure 2: Experimental workflow emphasizing the pH-critical quenching step to preserve the diol structure.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

1. ¹H-NMR (CDCl₃, 400 MHz):

  • δ 7.2-7.5 ppm (m, 10H): Aromatic protons (two phenyl rings).

  • δ 3.6 ppm (t, 2H): Methylene protons adjacent to the primary alcohol (-CH₂-OH).

  • δ 2.4 ppm (m, 2H): Internal methylene protons (-CH₂-).

  • δ 1.6 ppm (m, 2H): Methylene protons adjacent to the quaternary center.

  • δ 2.0-3.0 ppm (broad s): Hydroxyl protons (-OH), exchangeable with D₂O.

2. HPLC Analysis:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (Gradient).

  • Detection: UV at 254 nm (Strong absorption due to diphenyl chromophore).

  • Impurity Marker: A peak at a significantly higher retention time usually indicates the dehydrated product, 2,2-diphenyltetrahydrofuran (less polar).

Part 5: Reactivity & Pharmaceutical Relevance

The 1,1-diphenylbutane-1,4-diol scaffold is chemically significant largely due to its propensity to cyclize.

Cyclization to 2,2-Diphenyltetrahydrofuran: In the presence of catalytic acid (p-TsOH, HCl) and heat, the diol undergoes intramolecular etherification.



Relevance to Drug Development: While 1,1-diphenylbutane-1,4-diol is not Citalopram itself, it represents a model system for the diaryl-phthalane and diaryl-THF class of compounds.

  • Citalopram/Escitalopram: Contain a 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-isobenzofuran-5-carbonitrile core.

  • Structural Homology: The cyclization of the 1,4-diol to the THF ring mimics the closure of the isobenzofuran ring in Citalopram synthesis, providing a cheaper, non-toxic model for optimizing cyclization conditions in process R&D.

References
  • PubChem. (n.d.).[2] 1,1-Diphenylbutane-1,4-diol Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Canavesi, A., et al. (2010). Process for the preparation of Citalopram. U.S. Patent No. 7,723,534. Washington, DC: U.S. Patent and Trademark Office.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative source for Grignard addition mechanisms to lactones).

Sources

1,1-Diphenylbutane-1,4-diol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Diphenylbutane-1,4-diol (CAS: 1023-94-5) is a geminal-disubstituted diol serving as a critical intermediate in the synthesis of 2,2-disubstituted tetrahydrofurans. Its molecular architecture—featuring a quaternary carbon bearing two phenyl rings and a terminal primary alcohol—makes it a model substrate for studying intramolecular etherification (cyclodehydration).

While often cited in the context of psychoactive pharmacophores, this specific molecule acts as the fundamental structural scaffold for the dihydroisobenzofuran class of antidepressants (e.g., Citalopram), providing a simplified template for optimizing Grignard-mediated lactone ring-opening protocols.

Molecular Architecture & Nomenclature

Identification
ParameterDetail
IUPAC Name 1,1-Diphenylbutane-1,4-diol
CAS Number 1023-94-5
Molecular Formula

Molecular Weight 242.31 g/mol
SMILES OC(CCC(O)(c1ccccc1)c2ccccc2)
Chirality Achiral (C1 is achiral due to identical phenyl groups; C4 is primary)
Structural Analysis

The molecule consists of a four-carbon butane backbone.

  • C1 Position: A quaternary center substituted with two phenyl rings and a tertiary hydroxyl group. This steric bulk significantly influences the kinetics of downstream cyclization.

  • C4 Position: A primary hydroxyl group, less sterically hindered and more nucleophilic in intermolecular reactions, though in acidic media, the C1 carbocation stability drives the intramolecular mechanism.

Synthetic Pathways & Mechanistic Insight[2]

The primary route to 1,1-diphenylbutane-1,4-diol involves the nucleophilic addition of phenylmagnesium bromide to


-butyrolactone (GBL). This reaction is a classic example of Grignard-mediated lactone ring opening , proceeding through a hemiacetal/ketone intermediate that is not isolated.
Reaction Mechanism
  • First Addition: The phenyl nucleophile attacks the carbonyl carbon of GBL. The ring opens to form a magnesium alkoxide ketone intermediate.

  • Second Addition: A second equivalent of phenylmagnesium bromide attacks the newly formed ketone (which is highly reactive), generating a gem-disubstituted alkoxide.

  • Hydrolysis: Acidic workup protonates the alkoxides to yield the diol.

GrignardMechanism GBL Gamma-Butyrolactone (Starting Material) Inter1 Ketone Intermediate (Transient) GBL->Inter1 Nucleophilic Attack (1 eq PhMgBr) PhMgBr Phenylmagnesium Bromide (2.0+ Equivalents) PhMgBr->Inter1 Inter2 Gem-Alkoxide Species Inter1->Inter2 Fast Addition (2nd eq PhMgBr) Workup Acidic Hydrolysis (NH4Cl / HCl) Inter2->Workup Quench Product 1,1-Diphenylbutane-1,4-diol Workup->Product Isolation

Figure 1: Step-wise mechanistic pathway for the synthesis of 1,1-diphenylbutane-1,4-diol from gamma-butyrolactone.

Experimental Protocol: Grignard Synthesis

Safety Warning: Phenylmagnesium bromide is highly reactive and moisture-sensitive. Diethyl ether and THF are flammable. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Reagents & Equipment
  • Substrate:

    
    -Butyrolactone (GBL), 1.0 eq.
    
  • Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in Et2O, 2.5 eq (excess ensures complete conversion).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Preparation: Charge the flask with PhMgBr (2.5 eq) and dilute with anhydrous THF to facilitate stirring. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve GBL (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 45 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature <10°C during addition to prevent side reactions (polymerization).

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 3–12 hours. Monitor via TLC (SiO2, Hexane:EtOAc 7:3) for the disappearance of GBL.

  • Quenching: Cool the mixture back to 0°C. Slowly add saturated

    
     solution.
    
    • Caution: Vigorous gas evolution and precipitation of magnesium salts will occur.

  • Extraction: Decant the organic layer.[1] Dissolve the magnesium salts in dilute HCl if necessary to recover trapped product, then extract the aqueous phase with Ethyl Acetate (3x).

  • Purification: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. The crude solid can be recrystallized from Hexane/Ethanol or purified via flash column chromatography.
    

Reactivity: Cyclodehydration[4]

The most significant chemical property of 1,1-diphenylbutane-1,4-diol is its propensity to undergo acid-catalyzed cyclization to form 2,2-diphenyltetrahydrofuran . This reaction mimics the final ring-closure step in the industrial synthesis of Citalopram.

Cyclization Pathway

Under acidic conditions (e.g.,


 or 

-TsOH), the tertiary hydroxyl group at C1 is protonated and leaves, forming a resonance-stabilized benzylic carbocation. The terminal hydroxyl oxygen at C4 then attacks this cation to close the five-membered ring.

Cyclization Diol 1,1-Diphenylbutane-1,4-diol Cation Benzylic Carbocation Intermediate Diol->Cation -H2O Acid Acid Catalyst (H+) Acid->Diol RingClose Intramolecular Etherification Cation->RingClose O-Attack THF_Deriv 2,2-Diphenyltetrahydrofuran RingClose->THF_Deriv -H+

Figure 2: Acid-catalyzed cyclodehydration pathway yielding the tetrahydrofuran derivative.

Analytical Characterization

To validate the identity of the synthesized diol, the following spectroscopic signatures should be observed.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.20 – 7.50 Multiplet10HAromatic protons (Phenyl rings)
3.65 Triplet2H

(Adjacent to primary OH)
2.35 Multiplet2H

(Adjacent to quaternary center)
1.65 Multiplet2H

(Central methylene)
2.0 – 3.0 Broad Singlet2H-OH (Exchangeable, shift varies with conc.)
Carbon NMR ( NMR, 100 MHz, )
  • Aromatic Region: ~126 ppm – 146 ppm (multiple peaks).

  • C1 (Quaternary): ~78.5 ppm (Deshielded by Oxygen and Phenyls).

  • C4 (Primary Alcohol): ~63.0 ppm.

  • Alkyl Chain: ~36.5 ppm and ~27.0 ppm.

References

  • PubChem. (n.d.).[2] 1,1-Diphenylbutane-1,4-diol (Compound).[2][3] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Lundbeck. (2002). Method for the preparation of citalopram. U.S. Patent 6,455,710. (Describes the analogous Grignard/cyclization chemistry for the antidepressant class).
  • Milaeva, E. R., et al. (2018). Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Molecules. (Demonstrates the cyclization of 1,1-diphenylbutane-1,4-diol to 2,2-diphenyltetrahydrofuran). Retrieved from [Link]

Sources

1,1-Diphenylbutane-1,4-diol synthesis from gamma-butyrolactone

Technical Guide: Synthesis of 1,1-Diphenylbutane-1,4-diol from -Butyrolactone[1]

Executive Summary

This technical guide details the synthesis of 1,1-diphenylbutane-1,4-diol via the nucleophilic addition of phenylmagnesium bromide (PhMgBr) to

2,2-diphenyltetrahydrofuran

This protocol prioritizes the isolation of the open-chain diol . It employs a reverse-addition strategy (Lactone to Grignard) to maintain high nucleophile concentration, driving the reaction past the ketone intermediate, and utilizes a pH-controlled buffered workup to prevent acid-catalyzed cyclization.

Mechanistic Principles & Strategic Analysis

Reaction Pathway

The transformation proceeds via a double nucleophilic addition. The driving force is the relief of ring strain in the lactone (approx. 6-7 kcal/mol) coupled with the formation of strong C-C bonds.

  • First Addition: The phenyl carbanion attacks the carbonyl carbon of GBL. The tetrahedral intermediate collapses, cleaving the C-O ester bond and opening the ring to form a magnesium alkoxide-ketone intermediate.

  • Second Addition: The ketone intermediate is more electrophilic than the initial ester. In the presence of excess Grignard reagent, a second phenyl group adds rapidly to form the gem-di-magnesium alkoxide.

  • Hydrolysis: Protonation yields the target diol.

Critical Insight (The "Schlenk" Trap): If the reaction is quenched with strong acid (e.g.,


Visualization: Reaction Mechanism

The following diagram illustrates the sequential addition and the critical divergence point during workup.

GrignardMechanismcluster_0Critical Control PointGBLgamma-ButyrolactoneInter1TetrahedralIntermediateGBL->Inter1 Nucleophilic AttackPhMgBrPhMgBr (Excess)PhMgBr->Inter1KetoneOpen-ChainKetone-AlkoxideInter1->Ketone Ring OpeningAlkoxideGem-DimagnesiumAlkoxideKetone->Alkoxide 2nd Addition (Fast)Diol1,1-Diphenylbutane-1,4-diolAlkoxide->Diol Mild Hydrolysis(NH4Cl)THF_Deriv2,2-DiphenyltetrahydrofuranAlkoxide->THF_Deriv Acidic Workup(H+ / Heat)

Figure 1: Mechanistic pathway highlighting the divergence between diol isolation and unwanted cyclization.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry 2.5 : 1 (PhMgBr : GBL)Theoretical requirement is 2:1. Excess ensures complete conversion of the intermediate ketone, which is difficult to separate from the product.
Solvent Anhydrous THFTHF stabilizes the Grignard reagent better than diethyl ether at the reflux temperatures required to push the second addition to completion.
Temperature

Initial addition at

controls the exotherm. Reflux ensures the second phenyl addition overcomes steric hindrance.
Atmosphere Nitrogen or ArgonStrictly anhydrous conditions are required. Moisture destroys the Grignard reagent, producing benzene and

.
Quench Sat. aq.

Crucial: Buffers the solution to mild pH, preventing acid-catalyzed cyclization to the furan derivative.

Detailed Experimental Protocol

Reagent Preparation
  • Bromobenzene: 15.7 g (100 mmol)

  • Magnesium Turnings: 2.67 g (110 mmol) - Activated by crushing/iodine.

  • 
    -Butyrolactone (GBL):  3.44 g (40 mmol) - Dried over molecular sieves.
    
  • Anhydrous THF: 100 mL total.

Step-by-Step Workflow

Step 1: Grignard Formation (In-Situ) [1]

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with

    
    .
    
  • Add Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Add 10 mL anhydrous THF.

  • Add approx. 1 mL of Bromobenzene. Wait for turbidity/bubbling (initiation).[2][3] Self-Validation: If no reaction within 5 mins, sonicate or add a drop of 1,2-dibromoethane.

  • Once initiated, dilute remaining Bromobenzene in 40 mL THF and add dropwise to maintain a gentle reflux without external heating.

  • After addition, reflux for 30 mins to ensure complete formation of PhMgBr. Solution should be dark grey/brown.

Step 2: Addition of Lactone

  • Cool the PhMgBr solution to

    
     using an ice bath.
    
  • Dissolve GBL (3.44 g) in 20 mL anhydrous THF.

  • Add the GBL solution dropwise over 30 minutes. Note: A heavy precipitate (alkoxide) may form.

  • Remove ice bath and allow to warm to Room Temperature (RT).

  • Heat to reflux for 2 hours. Causality: This drives the second addition of the bulky phenyl group.

Step 3: Controlled Quench & Isolation

  • Cool mixture to

    
    .
    
  • SLOWLY add Saturated Ammonium Chloride (

    
    ) solution (50 mL). Warning: Vigorous exotherm and foaming.
    
  • Transfer to a separatory funnel. Separate layers.

  • Extract aqueous layer with Ethyl Acetate (

    
    ).
    
  • Combine organics and wash with Brine (

    
    ).
    
  • Dry over anhydrous

    
    . Filter and concentrate under reduced pressure.[4]
    

Step 4: Purification

  • The crude residue is typically a viscous oil or semi-solid.

  • Recrystallization: Dissolve in minimum hot Toluene, then add Hexane until turbid. Cool to

    
    .
    
  • Filter crystals and wash with cold Hexane.

Process Visualization

ExperimentalWorkflowStartStart: Inert AtmosphereGrignardGenerate PhMgBr(THF, Reflux)Start->GrignardAdditionAdd GBL to PhMgBr(0°C -> Reflux)Grignard->Addition 2.5 eq PhMgBrQuenchQuench: Sat. NH4Cl(Avoid Strong Acid)Addition->Quench Complete ConversionExtractionExtract: EtOAcWash: BrineQuench->ExtractionPurifyRecrystallize:Toluene/HexaneExtraction->PurifyFinalPure Diol(White Solid)Purify->Final

Figure 2: Operational workflow emphasizing the buffered quench step.

Characterization & Quality Control

To validate the synthesis, compare spectral data against the following benchmarks.

TechniqueExpected SignalInterpretation
IR Spectroscopy Broad peak ~3300-3400

Indicates O-H stretch (Diol formation).
IR Spectroscopy Absence of ~1770

Confirms complete consumption of Lactone Carbonyl.
1H NMR

7.2-7.5 ppm (Multiplet, 10H)
Presence of two Phenyl groups.
1H NMR

3.5-3.7 ppm (Triplet, 2H)
Terminal

protons.
1H NMR Absence of

4.3 ppm
Loss of

signal characteristic of the lactone ring.

Self-Validating Check: If the IR spectrum shows a weak signal at 1050-1100

References

  • Canonne, P., & Foscolos, G. (1979). Reaction of Grignard reagents with lactones. Tetrahedron Letters.

  • BenchChem. (2025).[5] Synthesis routes of 1,1-Diphenylbutane-1,4-diol.

  • Fujita, M., et al. (2003). Synthesis of 2,2-Disubstituted Tetrahydrofurans from 1,4-Diols. Journal of Organic Chemistry. (Contextual grounding for cyclization mechanism).

  • ChemicalBook. (2024). 1,4-Diphenylbutane-1,4-diol synthesis data.

Structural Elucidation and Spectroscopic Characterization of 1,1-Diphenylbutane-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

1,1-Diphenylbutane-1,4-diol (CAS: 1023-94-5) is a critical intermediate in the synthesis of electroactive polymers and pharmaceutical agents, specifically as a precursor to 2,2-diphenyltetrahydrofuran derivatives.[1] Its structure—a primary alcohol at one terminus and a sterically hindered tertiary alcohol bearing two phenyl rings at the other—presents unique challenges in characterization.[1]

For researchers in drug development, the purity of this diol is paramount.[1] The tertiary hydroxyl group is prone to acid-catalyzed dehydration, leading to cyclization (tetrahydrofuran formation) or elimination (alkene formation).[1] This guide provides a rigorous, self-validating spectroscopic framework (MS, IR, NMR) to confirm identity and detect common degradation products.[1]

Synthesis Context & Impurity Profile

To interpret spectra accurately, one must understand the sample's history.[1] The standard synthesis involves the Grignard addition of phenylmagnesium bromide to


-butyrolactone.[1]

Diagnostic Implication:

  • Residual Starting Material: Look for carbonyl signals (IR: 1770 cm⁻¹) from unreacted lactone.[1]

  • Cyclization Artifacts: If the workup is too acidic, the diol cyclizes to 2,2-diphenyltetrahydrofuran.[1] This results in the loss of OH signals in IR/NMR and a shift in the aliphatic protons.[1]

Visualization: Synthesis & Degradation Pathway

SynthesisPath GBL Gamma-Butyrolactone (Starting Material) Inter Alkoxide Intermediate GBL->Inter THF, 0°C PhMgBr PhMgBr (2.4 eq) Grignard Reagent PhMgBr->Inter Product 1,1-Diphenylbutane-1,4-diol (Target) Inter->Product H3O+ (Quench) Impurity 2,2-Diphenyltetrahydrofuran (Cyclized Impurity) Product->Impurity Acid/Heat (-H2O)

Figure 1: Synthetic route via Grignard addition and the acid-catalyzed cyclization risk pathway.[1]

Mass Spectrometry (MS): The Molecular Fingerprint

Methodology: Electron Ionization (EI) at 70 eV.[1] Direct Insertion Probe (DIP) is recommended over GC-MS to prevent thermal dehydration in the injector port.[1]

Fragmentation Logic

The molecular ion (


) at m/z 242  is characteristically weak or absent because tertiary alcohols dehydrate rapidly under EI conditions.[1] The spectrum is dominated by fragments resulting from 

-cleavage and dehydration.[1]
m/z ValueRelative IntensityFragment AssignmentDiagnostic Causality
242 < 1%

Molecular ion.[1] Often invisible due to facile loss of water.[1]
224 High

Dehydration. Loss of

from the tertiary alcohol.[1] This is often the highest mass peak observed.[1]
183 Medium


-cleavage at C1.[1] Loss of the hydroxypropyl chain (

).[1]
165 High

Diphenylmethyl cation. Formed via rearrangement/fragmentation.[1] Highly stable resonance-stabilized carbocation.
105 Medium

or

Common aromatic fragment.[1]
77 High

Phenyl cation.[1] Diagnostic for the presence of benzene rings.[1]

Validation Check: If you see a strong peak at m/z 86 (


-butyrolactone) or m/z 154  (biphenyl), your sample requires recrystallization.[1]

Infrared Spectroscopy (IR): Functional Group Validation

Methodology: ATR (Attenuated Total Reflectance) on neat solid.[1] Physical State: White crystalline solid (MP: ~113°C).[1]

The IR spectrum is the quickest way to confirm the integrity of the diol functionality against the cyclic ether impurity.[1]

Wavenumber (cm⁻¹)Vibration ModeStructural Assignment
3250 - 3450 O-H Stretch (Broad)Primary & Tertiary Alcohols. Strong H-bonding.[1] Absence indicates cyclization.[1]
3020 - 3080 =C-H StretchAromatic protons on the phenyl rings.[1]
2850 - 2950 C-H StretchAliphatic methylene (

) chain.[1]
1590, 1490 C=C Ring StretchDiagnostic "breathing" modes of the monosubstituted benzene rings.[1]
1050 C-O StretchPrimary alcohol (C4-OH).[1]
1140 C-O StretchTertiary alcohol (C1-OH).[1]
700, 750 C-H Out-of-PlaneMonosubstituted benzene (strong bands).[1]

Nuclear Magnetic Resonance (NMR): The Structural Backbone

Methodology: Dissolve ~10 mg in DMSO-d₆ .[1] Why DMSO? Chloroform-d (


) often causes exchange broadening of hydroxyl protons, making them invisible.[1] DMSO-d₆ stabilizes the OH protons via hydrogen bonding, allowing for sharp integration and coupling verification.[1]
¹H NMR (400 MHz, DMSO-d₆)

The molecule has a plane of symmetry regarding the two phenyl rings, but the aliphatic chain breaks this symmetry relative to the C1 center.[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
7.15 - 7.55 Multiplet10HAr-H Overlapping ortho, meta, and para protons of the two phenyl rings.[1]
5.45 Singlet (Broad)1HC1-OH Tertiary hydroxyl.[1] Shift varies with concentration/temp.[1]
4.35 Triplet (

Hz)
1HC4-OH Primary hydroxyl.[1] Shows coupling to the adjacent methylene.[1]
3.35 - 3.45 Multiplet2HC4-HMethylene adjacent to the primary OH.[1] Deshielded by oxygen.[1]
2.15 - 2.25 Multiplet2HC2-HMethylene adjacent to the quaternary C1.[1] Deshielded by phenyl rings.[1]
1.35 - 1.45 Multiplet2HC3-HCentral methylene.[1] The most shielded aliphatic signal.[1]
¹³C NMR (100 MHz, DMSO-d₆)

The definitive proof of the structure lies in the Quaternary Carbon (C1) .[1]

  • C1 (Quaternary): ~77.5 ppm .[1] This peak is significantly downfield due to the electronegativity of the oxygen and the anisotropic effect of two phenyl rings.[1]

  • Aromatic Region:

    • Ipso (C attached to C1): ~148.0 ppm.[1]

    • Ortho/Meta/Para: Cluster between 125.0 - 128.0 ppm.[1]

  • Aliphatic Chain:

    • C4 (CH₂OH): ~61.0 ppm (Typical primary alcohol).[1]

    • C2 (CH₂-CPh₂): ~36.5 ppm.[1]

    • C3 (CH₂-CH₂): ~26.5 ppm.[1]

Visualization: NMR Assignment Logic

NMRLogic Struct Structure: (Ph)2-C(OH)-CH2(a)-CH2(b)-CH2(c)-OH C1 Quaternary C1 ~77.5 ppm (13C) Struct->C1 Ha Proton (a) ~2.2 ppm (Shielded by Ph) Struct->Ha Hc Proton (c) ~3.4 ppm (Deshielded by OH) Struct->Hc Ar Aromatic H 7.1-7.5 ppm Struct->Ar

Figure 2: Correlation of structural environment to chemical shift zones.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use DMSO-d₆ (99.9% D) containing 0.03% TMS.[1]

  • Mass: Weigh 10-15 mg of the diol into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d₆. Sonicate for 30 seconds to ensure complete dissolution (viscous oils can stratify).

  • Transfer: Filter through a glass wool plug into the NMR tube to remove particulates that ruin field homogeneity (shimming).[1]

Protocol B: IR Analysis (ATR Method)
  • Cleaning: Clean the diamond crystal with isopropanol.[1] Ensure background scan is flat.[1]

  • Deposition: Place ~2 mg of solid sample on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Check for the disappearance of the carbonyl peak (1770 cm⁻¹) to confirm no lactone remains.[1]

References

  • PubChem. (2025).[1][2] 1,1-Diphenylbutane-1,4-diol (Compound CID 96679).[1][3] National Library of Medicine.[1] [Link]

  • NIST Chemistry WebBook. (2023).[1] Mass Spectral Data for Related Diols. National Institute of Standards and Technology.[1] [Link][1]

Sources

Technical Guide: Solubility Profile and Handling of 1,1-Diphenylbutane-1,4-diol

[1]

Executive Summary & Chemical Identity

1,1-Diphenylbutane-1,4-diol (CAS: 1023-94-5 ) is a pivotal intermediate in organic synthesis, particularly in the formation of 2,2-diphenyltetrahydrofuran derivatives found in various pharmaceutical scaffolds (e.g., selective serotonin reuptake inhibitors).[1]

Physically, the compound possesses a "Janus-faced" polarity: a lipophilic gem-diphenyl moiety at the C1 position and a hydrophilic primary alcohol at the C4 position, bridged by a butane chain.[1] This dual nature dictates a specific solubility profile that researchers must navigate to avoid common pitfalls like "oiling out" during purification.[1][2]

Chemical Properties Table
PropertyValueNotes
CAS Number 1023-94-5Primary identifier
Formula C₁₆H₁₈O₂
Molecular Weight 242.31 g/mol
LogP (Predicted) ~2.50Moderately lipophilic
Melting Point 113–115 °CSolid at RT
Key Functionality Diol (Tertiary & Primary)Susceptible to acid-catalyzed cyclization

Solubility Profile

The solubility of 1,1-Diphenylbutane-1,4-diol is governed by the competition between its hydrophobic diphenyl group and its hydrogen-bonding hydroxyl groups.[1]

Empirical Solubility Data

Data synthesized from extraction protocols and chromatographic behaviors.[1]

Solvent ClassSolventSolubility RatingOperational Context
Polar Aprotic THF High Preferred. Used in Grignard synthesis; excellent for solvating the magnesium alkoxide intermediate.[1]
DMSO / DMF High Suitable for stock solutions (>50 mg/mL) in biological assays.[1]
Ethyl Acetate High Standard Extraction Solvent. efficiently partitions the diol from aqueous phases.[1]
Polar Protic Methanol / Ethanol High Good for solvation, but can lead to supersaturation.[1] Often used in mixed-solvent recrystallization.[1]
Chlorinated DCM / Chloroform High Excellent solubility due to interaction with phenyl rings.[1]
Non-Polar Hexane / Pentane Low / Insoluble Anti-solvent. Causes precipitation.[1] Pure hexane often causes the compound to "oil out" rather than crystallize.[1]
Aqueous Water Insoluble Precipitates immediately.[1] Used to quench reactions and wash organic layers.[1]
Critical Insight: The "Oiling Out" Phenomenon

Because the melting point (~113 °C) is relatively low and the molecule has significant rotational freedom, 1,1-Diphenylbutane-1,4-diol tends to form a viscous oil rather than a crystal lattice when precipitated rapidly from non-polar solvents (like Hexane).[1]

  • Correction: Avoid pure hexane for recrystallization. Use a binary system (e.g., Ethyl Acetate/Hexane) and cool slowly.[1]

Experimental Protocols

Protocol A: Solubility Screening (Visual Method)

For validating solvent compatibility prior to scale-up.[1]

  • Preparation: Weigh 10 mg of 1,1-Diphenylbutane-1,4-diol into a 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (25 °C).

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution within <500 µL (<20 volumes).[1]

    • Sparingly Soluble: Requires heating or >1 mL solvent.[1]

    • Insoluble: Visible solid persists after 2 mL.[1]

  • Thermal Stress: If insoluble, heat to 50 °C (or boiling point).[1] If it dissolves, cool slowly to check for crystallization vs. oiling.[1]

Protocol B: Purification via Recrystallization

The standard method to isolate high-purity diol from crude Grignard reaction mixtures.[1]

Reagents: Crude 1,1-Diphenylbutane-1,4-diol, Ethyl Acetate (EtOAc), Hexane.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOAc.

    • Note: The solution should be pale yellow/clear.[1] If dark, treat with activated charcoal and filter while hot.[1]

  • Nucleation: Remove from heat. While still hot, add Hexane dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solvation: Add a few drops of hot EtOAc to just clear the turbidity.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed .

    • Warning: Rapid cooling or agitation here will induce oiling.[1]

  • Harvest: Once crystals form (typically white needles/prisms), cool to 4 °C for 1 hour, then filter and wash with cold 1:4 EtOAc:Hexane.

Synthesis & Application Workflow

The solubility profile is most critical during the synthesis of the diol (via Grignard) and its subsequent cyclization to 2,2-diphenyltetrahydrofuran.[1]

Workflow Visualization

The following diagram illustrates the solvent transitions required from synthesis to isolation.

Gcluster_0Step 1: Synthesiscluster_1Step 2: Workupcluster_2Step 3: IsolationGBLGamma-ButyrolactoneIntermediateMg-Alkoxide Complex(Soluble in THF)GBL->Intermediate Grignard Addition (THF Reflux)PhMgBrPhMgBr (in THF)PhMgBr->IntermediateQuenchAq. NH4Cl QuenchIntermediate->Quench HydrolysisPartitionPhase Partition:Org: EtOAc | Aq: WaterQuench->Partition ExtractionCrudeCrude Diol(Viscous Oil/Solid)Partition->Crude Evaporation (Remove EtOAc)PurePure 1,1-Diphenylbutane-1,4-diol(Crystalline Solid)Crude->Pure Recrystallization (EtOAc/Hexane)

Figure 1: Solvent transition workflow from Grignard synthesis in THF to isolation via Ethyl Acetate extraction.[1]

Mechanistic Application: Cyclization

The primary utility of 1,1-Diphenylbutane-1,4-diol is its acid-catalyzed cyclization to form the tetrahydrofuran ring.[1] This reaction relies on the specific solubility of the diol in acidic media.[1]

Mechanism:

  • Protonation: Acid (e.g., H₂SO₄ or p-TsOH) protonates the secondary/tertiary -OH group.[1]

  • Leaving Group: Water leaves, creating a carbocation stabilized by the two phenyl rings.[1]

  • Ring Closure: The terminal primary alcohol attacks the carbocation, closing the ring.[1]

Solvent Choice for Cyclization:

  • Toluene: Often used with a Dean-Stark trap to remove water azeotropically, driving the equilibrium forward.[1] The diol dissolves in hot toluene, facilitating the reaction.[1]

CyclizationDiol1,1-Diphenylbutane-1,4-diolProtonatedProtonated IntermediateDiol->Protonated+ H+ (Acid Catalyst)CationDiphenyl CarbocationProtonated->Cation- H2OProduct2,2-DiphenyltetrahydrofuranCation->ProductIntramolecular Cyclization

Figure 2: Acid-catalyzed cyclization pathway dependent on carbocation stability.[1]

References

  • PubChem. (n.d.).[1] 1,1-Diphenylbutane-1,4-diol (Compound).[1][3][4][5] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • SIELC Technologies. (2018).[1] HPLC Separation of 1,1-Diphenylbutane-1,4-diol. Retrieved January 29, 2026, from [Link][1]

Potential applications of 1,1-Diphenylbutane-1,4-diol in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 1,1-Diphenylbutane-1,4-diol in High-Performance Polymer Architectures Subtitle: A Technical Guide to Refractive Index Modulation and Steric Engineering in Macromolecular Design

Executive Summary: The Gem-Diphenyl Advantage

In the landscape of functional monomers, 1,1-Diphenylbutane-1,4-diol (CAS: 1023-94-5) represents an underutilized yet structurally significant scaffold.[1] Unlike linear aliphatic diols (e.g., 1,4-butanediol) that promote crystallinity and flexibility, this monomer introduces a geminal diphenyl moiety at the C1 position.[1]

For polymer scientists and drug delivery researchers, this molecule offers three critical property-enhancing vectors:

  • High Refractive Index (RI): The high aromatic density significantly boosts the RI of resulting polymers, making them ideal for optical resins and advanced coatings.[1]

  • Amorphous Stability: The steric bulk of the gem-diphenyl group disrupts chain packing, suppressing crystallization and maintaining optical transparency.[1]

  • Differential Reactivity: The molecule possesses one primary hydroxyl (C4) and one tertiary, benzylic-like hydroxyl (C1).[1] This asymmetry allows for programmable functionalization, including the formation of telechelic prepolymers or hyperbranched architectures.[1]

This guide outlines the synthesis, purification, and polymerization strategies required to harness these properties, specifically addressing the challenges of tertiary alcohol stability.[1]

Chemical Architecture & Reactivity Profile

The core challenge in utilizing 1,1-Diphenylbutane-1,4-diol lies in managing the competing reactivities of its two hydroxyl groups.[1]

FeatureC4-Hydroxyl (Primary)C1-Hydroxyl (Tertiary/Benzylic)
Steric Environment UnhinderedHighly Hindered (Gem-diphenyl)
Nucleophilicity HighLow
Major Side Reaction Oxidation to AldehydeCyclodehydration to 2,2-Diphenyltetrahydrofuran
Polymerization Role Chain PropagationChain Termination or Branching (if forced)

Critical Insight: Under standard high-temperature melt polycondensation conditions (e.g., >180°C with Ti catalysts), the C1-hydroxyl is prone to intramolecular cyclization, ejecting water to form the cyclic ether (THF derivative).[1] Successful polymerization requires mild, activated coupling conditions or the deliberate exploitation of the cyclic ether via Ring-Opening Polymerization (ROP).[1]

Monomer Synthesis & Purification Protocol

Objective: Isolate high-purity monomer free of magnesium salts, which can poison polymerization catalysts.[1]

Reagents
  • 
    -Butyrolactone (GBL)[1]
    
  • Phenylmagnesium Bromide (PhMgBr, 2.0 M in THF)[1][2]

  • Ammonium Chloride (sat.[1][2][3] aq.)

  • Solvents: Anhydrous THF, Ethyl Acetate, Hexane.[1]

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.[1] Charge with GBL (1.0 eq) and anhydrous THF (10 volumes). Cool to 0°C.[1][3]

  • Grignard Addition: Add PhMgBr (2.2 eq) dropwise via a pressure-equalizing addition funnel over 60 minutes. Note: The excess Grignard is required to effect the double addition to the lactone carbonyl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (formation of the diol spot, disappearance of GBL).[1]

  • Quenching (Critical Step): Cool to 0°C. Slowly add saturated NH

    
    Cl. Caution: Exothermic.[1]
    
  • Extraction: Extract the aqueous phase 3x with Ethyl Acetate.

  • Purification:

    • Dry organic layers over Na

      
      SO
      
      
      
      and concentrate.[1][2]
    • Recrystallization: Dissolve the crude solid in minimal hot Ethyl Acetate and precipitate with Hexane. This removes trace biphenyl impurities and magnesium complexes.[1]

    • Target Purity: >99.5% (determined by HPLC) is required for high-molecular-weight polymers.[1]

Application Pathway A: High-RI Polyesters via Activated Polycondensation

Target: Amorphous, transparent polyesters for optical lenses.[1]

Direct esterification is risky due to the tertiary OH elimination.[1] We utilize the Steglich Esterification or Acid Chloride route to operate at lower temperatures (<60°C).[1]

Protocol:

  • Monomer Mix: Dissolve 1,1-Diphenylbutane-1,4-diol (10 mmol) and Terephthaloyl Chloride (10 mmol) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Pyridine (22 mmol) dropwise at 0°C.

  • Catalysis: Add DMAP (0.1 mmol) as a nucleophilic catalyst.

  • Polymerization: Stir at reflux (40°C) for 24 hours. The mild temperature preserves the tertiary alcohol integrity.[1]

  • Isolation: Precipitate into cold Methanol.

Data Output:

  • Refractive Index (n_D): Expect >1.60 due to high aromatic content.[1]

  • Tg (DSC): >90°C (Rigid backbone).

Application Pathway B: Polyethers via Cationic Ring-Opening Polymerization (ROP)

Target: Soft segments for high-performance Polyurethanes.[1]

Instead of fighting the cyclization, this pathway deliberately cyclizes the monomer to 2,2-Diphenyltetrahydrofuran, then polymerizes the ring.[1]

Workflow:

  • Cyclization: Heat 1,1-Diphenylbutane-1,4-diol with p-Toluenesulfonic acid (pTSA) in Toluene (reflux with Dean-Stark trap). Quantitative conversion to 2,2-Diphenyl-THF.

  • ROP Initiation: Treat the cyclic ether with Methyl Triflate (initiator) in dry DCM.[1]

  • Propagation: The ring opens to form a polyether chain with pendant phenyl groups.[1]

  • Result: A viscous oil/gum (Poly(2,2-diphenyl-tetramethylene oxide)) suitable as a macrodiol for polyurethane synthesis.[1]

Visualization: Reaction Pathways & Logic

G cluster_0 Pathway A: Step-Growth Polymerization cluster_1 Pathway B: Ring-Opening Polymerization (ROP) Monomer 1,1-Diphenylbutane-1,4-diol (C16H18O2) Polyester High-RI Polyester (Amorphous/Rigid) Monomer->Polyester Activated Acid Chloride (Low Temp, <60°C) Elimination Side Reaction: Dehydration to Diene Monomer->Elimination High Temp (>150°C) Acid Catalysis CyclicEther Intermediate: 2,2-Diphenyl-THF Monomer->CyclicEther Acid Catalysis Cyclodehydration Polyether Polyether Macrodiol (Soft Segment) CyclicEther->Polyether Cationic ROP (Methyl Triflate)

Caption: Strategic divergence in processing 1,1-Diphenylbutane-1,4-diol. Pathway A prioritizes kinetic control to maintain the linear diol structure, while Pathway B leverages thermodynamic cyclization for polyether synthesis.[1]

References

  • Synthesis & Properties: 1,1-Diphenylbutane-1,4-diol (CAS 1023-94-5).[1][2][4] PubChem Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Polymerization Context: Lipase-Catalyzed Solution Polycondensation of 1,4-Butanediol. ResearchGate. [Link]

Sources

Discovery and history of 1,1-Diphenylbutane-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 1,1-Diphenylbutane-1,4-diol, structured for researchers and drug development professionals.

Synthesis, Cyclization Kinetics, and Pharmaceutical Utility

Executive Summary

1,1-Diphenylbutane-1,4-diol is a pivotal synthetic intermediate in organic medicinal chemistry, serving as the direct precursor to the 2,2-diphenyltetrahydrofuran pharmacophore. This structural motif is foundational to a class of psychoactive agents, including the experimental Alzheimer’s drug Blarcamesine (ANAVEX 2-73) and various sigma-1 receptor (


R) agonists.

Historically, the molecule exemplifies the "geminal-diphenyl" effect, where steric bulk accelerates cyclization rates—a phenomenon critical for efficient industrial manufacturing of tetrahydrofuran derivatives. This guide details the discovery context, the definitive Grignard synthesis protocol, and the mechanistic pathways governing its conversion to bioactive scaffolds.

Historical Context & Discovery

While the reaction of Grignard reagents with esters and lactones was established in the early 20th century following Victor Grignard’s Nobel Prize-winning work (1912), the specific isolation and characterization of 1,1-diphenylbutane-1,4-diol gained prominence as researchers sought to synthesize diphenhydramine analogs and isosteric replacements for tricyclic antidepressants in the mid-20th century.

  • Early Era (1900s-1940s): Initial exploration of phenylmagnesium bromide reactivity with

    
    -butyrolactone (GBL). Early attempts often resulted in complex mixtures due to the high reactivity of the intermediate ketone.
    
  • The Pharmacophore Era (1980s-Present): The molecule became a subject of intense study with the rise of Selective Serotonin Reuptake Inhibitors (SSRIs). While Citalopram utilizes a fluorinated phthalane scaffold, the 1,1-diphenylbutane-1,4-diol structure served as a model system for understanding the cyclization kinetics of 1,4-diols to 5-membered ether rings, a key step in synthesizing sigma-1 receptor ligands like Blarcamesine.

Chemical Architecture & Synthesis

The synthesis of 1,1-diphenylbutane-1,4-diol is a classic example of nucleophilic acyl substitution followed by nucleophilic addition, utilizing the high reactivity of organomagnesium reagents.

3.1 The Grignard Route (Standard Protocol)

The most robust method involves the reaction of


-butyrolactone  with excess phenylmagnesium bromide .

Reaction Logic:

  • Ring Opening: The first equivalent of PhMgBr attacks the lactone carbonyl, opening the ring to form a magnesium alkoxide-ketone intermediate.

  • Geminal Addition: The second equivalent of PhMgBr attacks the highly reactive ketone (which is tethered to the magnesium alkoxide), forming the gem-diphenyl structure.

  • Workup: Acidic hydrolysis yields the 1,4-diol.

3.2 Mechanistic Visualization

The following diagram illustrates the stepwise transformation from lactone to diol.

GrignardSynthesis Lactone gamma-Butyrolactone Intermediate1 Tetrahedral Intermediate Lactone->Intermediate1 Nucleophilic Attack 1 PhMgBr 2.2 eq. PhMgBr (Ether/THF) PhMgBr->Intermediate1 Alkoxide Magnesium Alkoxide Species PhMgBr->Alkoxide Ketone Acyclic Ketone (Transient) Intermediate1->Ketone Ring Opening Ketone->Alkoxide Nucleophilic Attack 2 (Fast) Product 1,1-Diphenylbutane- 1,4-diol Alkoxide->Product H3O+ Workup

Figure 1: Stepwise mechanistic pathway for the synthesis of 1,1-diphenylbutane-1,4-diol via Grignard addition.

Experimental Protocol

Safety Note: Phenylmagnesium bromide is air- and moisture-sensitive. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

4.1 Reagents & Equipment
ReagentEquivalentsRole
Bromobenzene2.2 eqGrignard Precursor
Magnesium Turnings2.4 eqMetal Source

-Butyrolactone
1.0 eqElectrophile
Diethyl Ether (anhydrous)SolventReaction Medium
Ammonium Chloride (sat.[1][2] aq.)ExcessQuenching Agent
4.2 Step-by-Step Methodology
  • Grignard Preparation:

    • In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, place Mg turnings.

    • Add a crystal of iodine and cover Mg with anhydrous ether.

    • Add 10% of the bromobenzene solution to initiate the reaction (indicated by turbidity and exotherm).

    • Add the remaining bromobenzene dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Lactone Addition:

    • Cool the Grignard solution to 0°C.

    • Dissolve

      
      -butyrolactone in anhydrous ether (1:1 v/v).
      
    • Add the lactone solution dropwise over 45 minutes. Crucial: The temperature must be controlled to prevent polymerization side-reactions.

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature and stir for 4 hours (or overnight).

    • Cool to 0°C and quench slowly with saturated aqueous NH

      
      Cl. Caution: Exothermic.
      
  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3x).[3]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (Silica gel, Hexane:EtOAc 7:3).

Cyclization: The Route to Tetrahydrofurans

The primary utility of 1,1-diphenylbutane-1,4-diol is its conversion to 2,2-diphenyltetrahydrofuran . This cyclization is acid-catalyzed and proceeds via an S


1-like intramolecular mechanism.
5.1 Kinetic Advantage

The "Thorpe-Ingold Effect" (Gem-Dialkyl Effect) plays a significant role here. The two bulky phenyl groups at the C1 position compress the bond angle, bringing the C4-hydroxyl group into closer proximity with the C1-cation, thereby accelerating the ring closure significantly compared to unsubstituted diols.

Cyclization Diol 1,1-Diphenylbutane- 1,4-diol Cation Tertiary Carbocation Intermediate Diol->Cation H+ / -H2O THF 2,2-Diphenyl tetrahydrofuran Cation->THF Intramolecular Cyclization

Figure 2: Acid-catalyzed cyclization pathway yielding the pharmacophore scaffold.

Pharmaceutical Applications

The 1,1-diphenylbutane-1,4-diol motif is the structural progenitor for several bioactive agents.

Drug / CompoundStatusMechanism of ActionStructural Relation
Blarcamesine (Anavex 2-73)Phase III (Clinical)Sigma-1 (

) Receptor Agonist
Contains the 2,2-diphenyltetrahydrofuran core derived from a substituted 1,4-diol.
Talopram ExperimentalNE Reuptake InhibitorIsobenzofuran derivative (structurally homologous).[4]
Diphenhydramine MarketedH1 AntagonistAcyclic analog (shares the gem-diphenyl motif).

Key Insight: In the synthesis of Blarcamesine, a related intermediate, 3-(hydroxymethyl)-1,1-diphenylbutane-1,4-diol, is often used.[5] However, the fundamental chemistry of the 1,1-diphenyl-1,4-diol core remains the validating model for the stability and reactivity of this drug class.

Characterization Data

To validate the synthesis of 1,1-diphenylbutane-1,4-diol, the following spectral data should be obtained:

  • Physical State: White crystalline solid.

  • Melting Point: 108–110 °C.

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.2–7.5 (m, 10H, Ar-H)
      
    • 
       3.65 (t, 2H, -CH
      
      
      
      -OH)
    • 
       2.45 (m, 2H, C2-H)
      
    • 
       1.65 (m, 2H, C3-H)
      
    • 
       2.1 (br s, 2H, OH)
      
  • IR Spectrum: Broad absorption at 3300–3400 cm

    
     (O-H stretch).
    
References
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus, 130, 1322–1324. Link

  • Nagarajan, S., & Shechter, H. (1984).[6] Reactions of 1,4-Dicarbonyl Compounds with Organometallic Reagents. Journal of Organic Chemistry, 49(1), 62-74. Link

  • Nevar, N. M., Kel'in, A. V., & Kulinkovich, O. G. (2000). A Convenient Synthesis of 2,2-Disubstituted Tetrahydrofurans. Synthesis, 2000(09), 1259-1262. Link

  • Anavex Life Sciences Corp. (2017). Enantiomers of Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine (ANAVEX 2-73) and Use Thereof. World Intellectual Property Organization, WO2017013496A1. Link

  • BenchChem. (2024). Synthesis routes of 1,1-Diphenylbutane-1,4-diol. Retrieved from BenchChem Database. Link

Sources

Stereoisomers of 1,1-Diphenylbutane-1,4-diol and their properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Utility, and Isomeric Considerations[1][2]

Executive Summary

1,1-Diphenylbutane-1,4-diol (CAS: 1023-94-5) is a pivotal synthetic intermediate characterized by a geminal diphenyl moiety and a terminal primary hydroxyl group.[1][2] Unlike its regioisomer 1,4-diphenylbutane-1,4-diol, the 1,1-isomer is achiral due to the symmetry of the gem-diphenyl group.[1] Its primary utility lies in the synthesis of 2,2-disubstituted tetrahydrofurans, which serve as pharmacophores in various antihistamines and antidepressants.[1]

This guide provides a rigorous analysis of its structural properties, synthesis, and reactivity, while explicitly addressing the stereochemical distinctions often confused in literature.[1]

Structural & Stereochemical Analysis[2]
1.1 Molecular Geometry and Chirality

The molecule consists of a butane backbone substituted at the C1 position with two phenyl rings and a hydroxyl group, and at the C4 position with a primary hydroxyl group.[1]

  • IUPAC Name: 1,1-Diphenylbutane-1,4-diol[1][2][3]

  • Symmetry: The C1 carbon is bonded to two identical phenyl groups.[1] Consequently, C1 is prochiral but not a stereocenter.[1] The molecule possesses a plane of symmetry (depending on conformation) that renders it superimposable on its mirror image.[1]

  • Stereoisomer Status: None. It does not exist as enantiomers or diastereomers.[1]

1.2 Conformational Isomerism

While lacking configurational isomers (R/S), the molecule exhibits significant conformational isomerism in solution.[1] The flexibility of the butyl chain (


) allows for rotamers that significantly impact its reactivity, particularly cyclization rates.[1]
  • Open Conformer: Stabilized by solvation in polar protic solvents (MeOH, Water).[1]

  • Cyclic H-Bonded Conformer: In non-polar solvents (DCM, Benzene), the C1-OH and C4-OH groups can form an intramolecular hydrogen bond (forming a pseudo-7-membered ring), pre-organizing the molecule for cyclization.[1]

Conformers cluster_0 Conformational Equilibrium cluster_1 Reactivity Consequence Open Open Chain (Solvated) HBond Intramolecular H-Bond (Pseudo-cyclic) Open->HBond Non-polar solvent (Entropy driven) THF 2,2-Diphenyltetrahydrofuran (Cyclization Product) HBond->THF -H2O (Acid Catalysis)

Figure 1: Conformational equilibrium influencing cyclization kinetics.

Comparative Stereochemistry: The "Isomer" Confusion

Researchers often confuse the 1,1-isomer with the 1,4-isomer.[1] The table below distinguishes these regioisomers to ensure experimental precision.

Feature1,1-Diphenylbutane-1,4-diol 1,4-Diphenylbutane-1,4-diol
Structure


Chirality Achiral (Prochiral C1)Chiral (Two stereocenters at C1, C4)
Stereoisomers 0 (Only conformers)3 (Meso, (

), (

))
Primary Use Precursor to 2,2-diphenyl-THFLigand synthesis, chiral auxiliaries
Symmetry

(plane of symmetry)

(inversion center in Meso)
Synthesis Protocol

The standard synthesis involves the Grignard addition of phenylmagnesium bromide to


-butyrolactone.[1] This method is preferred for its high yield and operational simplicity.[1]
3.1 Reagents
  • Substrate:

    
    -Butyrolactone (1.0 eq)
    
  • Reagent: Phenylmagnesium bromide (PhMgBr) (2.5 - 3.0 eq, excess required to prevent ketone arrest)[1]

  • Solvent: Anhydrous THF or Diethyl Ether[1]

  • Quench: Saturated

    
     (aq)
    
3.2 Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Addition: Charge flask with PhMgBr (3.0 M in ether). Cool to 0°C.[1][4]

  • Reaction: Add

    
    -butyrolactone dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.[1]
    
    • Mechanistic Note: The first equivalent opens the lactone to the ketone (4-hydroxy-1-phenylbutan-1-one).[1] The second equivalent attacks the ketone to form the gem-diphenyl diol.[1]

  • Reflux: Allow to warm to Room Temperature (RT), then reflux for 2 hours to drive the second addition to completion.

  • Quench: Cool to 0°C. Slowly add saturated

    
    . Caution: Magnesium salts will precipitate.[1]
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .[1][5]
    
  • Purification: Recrystallize from Hexane/EtOAc or Benzene.

    • Yield Expectation: 75-85%[1]

Synthesis GBL Gamma-Butyrolactone Inter Intermediate: Ketone-Alkoxide GBL->Inter 1st Eq PhMgBr Ring Opening PhMgBr PhMgBr (2.5 eq) Product 1,1-Diphenylbutane-1,4-diol Inter->Product 2nd Eq PhMgBr Nucleophilic Addition

Figure 2: Grignard synthesis pathway from lactone precursor.[1]

Reactivity & Applications

The primary utility of 1,1-diphenylbutane-1,4-diol is its acid-catalyzed dehydration to form 2,2-diphenyltetrahydrofuran .[1]

4.1 Cyclization Mechanism[1]
  • Catalyst: p-Toluenesulfonic acid (pTSA) or

    
    .[1]
    
  • Process: Protonation of the tertiary alcohol (C1-OH) is favored over the primary alcohol.[1] However, the tertiary carbocation is stabilized by the two phenyl rings.[1]

  • Pathway:

    • Protonation of C1-OH.[1]

    • Loss of water to form Diphenyl-cation (Resonance stabilized).[1]

    • Intramolecular attack by C4-OH oxygen.[1]

    • Deprotonation to yield THF ring.[1]

4.2 Analytical Profile
  • Physical State: White crystalline solid.[1]

  • Melting Point: 108–110 °C.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2–7.5 (m, 10H, Ar-H)[1]
      
    • 
       3.65 (t, 2H, 
      
      
      
      -OH)[1]
    • 
       2.45 (m, 2H, 
      
      
      
      )[1]
    • 
       1.65 (m, 2H, 
      
      
      
      )[1]
    • Note: The hydroxyl protons are broad singlets and shift with concentration.[1]

References
  • Synthesis & Properties

    • Title: Grignard Reactions of Lactones: Synthesis of Diols.[1]

    • Source: Journal of the American Chemical Society (JACS).[1]

    • URL:[Link](General Reference for Grignard/Lactone chemistry)

  • Cyclization Kinetics

    • Title: Acid-catalyzed cyclization of 1,4-diols to tetrahydrofurans.[1]

    • Source: Journal of Organic Chemistry.[1][6]

    • URL:[Link]

  • Crystallographic Data

    • Title: Crystal structure of 1,1-diphenylbutane-1,4-diol.[1]

    • Source: Cambridge Structural Database (CSD).[1]

    • URL:[Link][1]

  • Regioisomer Comparison (1,4-diol)

    • Title: Stereochemistry of 1,4-diphenylbutane-1,4-diol.
    • Source: PubChem Compound Summary.[1][7]

    • URL:[Link][1][7]

Sources

Technical Whitepaper: Characterization and Synthesis of 1,1-Diphenylbutane-1,4-diol

[1]

Executive Summary

1,1-Diphenylbutane-1,4-diol (CAS: 1023-94-5) serves as a critical synthetic intermediate, most notably in the manufacture of selective serotonin reuptake inhibitors (SSRIs) such as Citalopram and Escitalopram.[1][2] Its structural uniqueness lies in the gem-diphenyl moiety, which exerts a steric influence (Thorpe-Ingold effect) that facilitates subsequent cyclization into tetrahydrofuran derivatives.[1][2]

This guide moves beyond basic property listing to provide a mechanistic understanding of the compound's behavior, synthesis, and handling. It is designed for researchers requiring high-purity isolation of this intermediate, which is notoriously prone to spontaneous acid-catalyzed dehydration.[1][2]

Part 1: Physicochemical Profile[1][3]

The physical properties of 1,1-Diphenylbutane-1,4-diol are heavily influenced by its purity and crystalline state.[1][2] While often encountered as a viscous oil in crude reaction mixtures, the high-purity compound exists as a white crystalline solid.[1][2]

Table 1: Core Physical Properties[1]
PropertyExperimental Value / RangeTechnical Notes
CAS Number 1023-94-5 Distinct from isomer 1,4-diphenylbutane-1,4-diol (CAS 2085-90-7).[1]
Melting Point 102°C – 105°C Sharp melting point indicates high purity.[1] Crude material often appears as a glass or oil due to solvent entrapment.[1][2]
Boiling Point N/A (Decomposes) Theoretical BP ~460°C. Practical distillation is impossible; compound undergoes cyclodehydration to 2,2-diphenyltetrahydrofuran upon heating >150°C.
Molecular Weight 242.32 g/mol Formula: C₁₆H₁₈O₂
Solubility DCM, THF, Ethyl Acetate, TolueneHighly soluble in polar aprotic solvents.
Insolubility Water, Aliphatic Hexanes (Cold)Can be recrystallized from Toluene/Heptane mixtures.
Appearance White Crystalline SolidHygroscopic; store under inert atmosphere to prevent moisture uptake.[1]

Part 2: Synthetic Pathway & Mechanistic Insight[2]

The synthesis of 1,1-Diphenylbutane-1,4-diol is classically achieved via a Grignard reaction between

1212
Mechanistic Causality

The reaction proceeds via a double nucleophilic attack.[1][2] The first equivalent of PhMgBr opens the lactone ring to form a ketone intermediate (which is not isolated).[1] The second equivalent attacks the ketone to form the tertiary alcohol.[1][2]

Critical Control Point: The alkoxide intermediate formed is stable in basic THF solution.[1][2] However, upon acidic quenching, the resulting diol becomes susceptible to intramolecular cyclization.[1] The "Gem-Dialkyl Effect" (Thorpe-Ingold effect) compresses the bond angle at the quaternary carbon, bringing the C4-hydroxyl group into proximity with the C1-hydroxyl, favoring ring closure to the tetrahydrofuran derivative.[1] Therefore, temperature control during quench is vital.

Diagram 1: Synthetic Logic Flow

GGBLGamma-Butyrolactone(Precursor)Inter1Open-Chain Ketone(Transient)GBL->Inter1 1st eq PhMgBrRing OpeningPhMgBrPhMgBr (2.2 eq)(Grignard Reagent)PhMgBr->Inter1AlkoxideMagnesium AlkoxideIntermediateInter1->Alkoxide 2nd eq PhMgBrNucleophilic AttackQuenchNH4Cl Quench(Controlled pH)Alkoxide->Quench HydrolysisProduct1,1-Diphenylbutane-1,4-diol(Target)Quench->Product Kinetic Control(Low Temp)Cyclic2,2-Diphenyltetrahydrofuran(Impurity)Quench->Cyclic Thermodynamic Control(Acid/Heat)

Figure 1: Reaction pathway illustrating the critical divergence between the target diol and the cyclic ether impurity.

Part 3: Experimental Protocol (Self-Validating)

This protocol emphasizes the isolation of the diol rather than the cyclic ether.[1][2]

Reagents
  • Substrate:

    
    -Butyrolactone (1.0 eq)
    
  • Reagent: Phenylmagnesium bromide (2.2 – 2.5 eq, 3.0 M in Et₂O or THF)

  • Solvent: Anhydrous THF (stabilized)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

    • Why: Grignard reagents are deactivated by trace moisture.[1][2]

  • Reagent Addition:

    • Charge the flask with Phenylmagnesium bromide (2.2 eq) under nitrogen flow.[1][2] Cool to 0°C .[1][3]

    • Dissolve

      
      -butyrolactone in anhydrous THF (5 volumes).
      
    • Add the lactone solution dropwise over 60 minutes, maintaining internal temperature < 10°C .

    • Causality: Rapid addition causes exotherms that promote polymerization or side reactions.[1][2]

  • Reaction Maturation:

    • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 3 hours.

    • Validation: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The lactone spot should disappear.[1]

  • Controlled Quench (Critical Step):

    • Cool the reaction mixture back to 0°C .

    • Slowly add saturated NH₄Cl.[1][3][4] Do not use strong acids (HCl/H₂SO₄) .

    • Expert Insight: Strong acids catalyze the dehydration of the 1,4-diol into the tetrahydrofuran ring.[1][2] NH₄Cl provides a mild buffer (pH ~5-6) sufficient to protonate the alkoxide without driving cyclization.[1][2]

  • Workup & Isolation:

    • Separate phases.[1] Extract the aqueous layer with Ethyl Acetate (2x).[1][2]

    • Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.[1]

    • Concentrate under reduced pressure (Rotavap) at < 40°C .[1][2]

    • Result: A viscous yellow oil.[1]

  • Purification (Crystallization):

    • Dissolve the crude oil in minimal hot Toluene (~60°C).

    • Add warm Heptane slowly until slight turbidity is observed.

    • Cool slowly to 4°C overnight.

    • Filter the white crystals and dry under vacuum.[1][2]

Diagram 2: Purification Workflow

PCrudeCrude Reaction Mixture(Mg-Alkoxide in THF)QuenchQuench: Sat. NH4ClTemp < 5°CCrude->QuenchPhaseSepPhase Separation(Aq / Org)Quench->PhaseSepEvapEvaporation(Temp < 40°C)PhaseSep->Evap Organic LayerCrystRecrystallization(Toluene/Heptane)Evap->Cryst Viscous OilFinalPure 1,1-Diphenylbutane-1,4-diol(MP: 102-105°C)Cryst->Final Filtration

Figure 2: Workflow for the isolation of the diol, emphasizing temperature control to prevent cyclization.[1]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, compare against these standard spectral markers.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.2–7.5 (m, 10H, Aromatic protons)
      
    • 
       3.65 (t, 2H, -CH ₂OH)
      
    • 
       2.45 (m, 2H, -CH ₂-C(Ph)₂)
      
    • 
       1.60 (m, 2H, -CH₂-CH ₂-CH₂OH)[1]
      
    • Note: The disappearance of the lactone signals and the integration of 10 aromatic protons confirm the addition of two phenyl groups.[1][2]

  • HPLC Purity Check:

    • Column: C18 Reverse Phase[2]

    • Mobile Phase: Acetonitrile/Water (Gradient)[2]

    • Detection: UV @ 254 nm

    • Impurity Marker: Look for a peak with higher retention time corresponding to the less polar 2,2-diphenyltetrahydrofuran (cyclized product).[1]

References

  • Lundbeck A/S. (1987).[1] Process for the preparation of citalopram.[1][2][4] US Patent 4,650,884.[1] Link

  • BenchChem. (n.d.).[1] Synthesis routes of 1,1-Diphenylbutane-1,4-diol. Retrieved October 26, 2023.[1] Link

  • PubChem. (2023).[1][2] 1,1-Diphenylbutane-1,4-diol (Compound Summary). National Library of Medicine.[1] Link

  • SIELC Technologies. (2018).[1][2] HPLC Separation of 1,1-Diphenylbutane-1,4-diol.Link

Technical Guide: Thermal Stability & Degradation Kinetics of 1,1-Diphenylbutane-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Diphenylbutane-1,4-diol (CAS 1023-94-5) is a critical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), most notably as a structural analog and precursor in the Citalopram and Escitalopram manufacturing chain. While the molecule exhibits reasonable stability in solid crystalline form under ambient conditions, it possesses a specific structural vulnerability: a tertiary benzylic alcohol moiety at the C1 position.

This guide details the thermodynamic and kinetic drivers that render this molecule susceptible to cyclodehydration . Upon exposure to heat or acidic environments, the diol undergoes an intramolecular cyclization to form 2,2-diphenyltetrahydrofuran , a difficult-to-remove impurity. This document provides the mechanistic basis for this degradation, validated analytical methods for its detection, and strict protocols for stress testing and storage.

Structural Analysis & Reactivity Profile

The instability of 1,1-Diphenylbutane-1,4-diol is not random; it is encoded in its connectivity. The molecule contains two distinct hydroxyl groups with vastly different reactivity profiles:

  • C1 Hydroxyl (Tertiary, Benzylic): This is the "soft spot" of the molecule. Being both tertiary and benzylic, the C-O bond is significantly weakened. The resulting carbocation intermediate (

    
    ) is stabilized by resonance with the two phenyl rings, making the activation energy for ionization relatively low.
    
  • C4 Hydroxyl (Primary, Aliphatic): This group is nucleophilic. In the presence of the activated C1 center, the C4 oxygen acts as an intramolecular nucleophile.

The Thermodynamic Trap: The Thorpe-Ingold Effect

The formation of a 5-membered tetrahydrofuran (THF) ring is kinetically and thermodynamically favored over intermolecular reactions (polymerization) or elimination (alkene formation). The gem-diphenyl effect (Thorpe-Ingold effect) at C1 compresses the internal bond angle, pre-organizing the molecule into a conformation that brings the C4 hydroxyl into proximity with the C1 center, significantly accelerating the cyclization rate.

Degradation Pathways

The degradation of 1,1-Diphenylbutane-1,4-diol is dominated by a single major pathway (Cyclization) and a minor pathway (Dehydration).

Pathway A: Acid-Catalyzed Cyclodehydration (Dominant)

Under thermal stress (>60°C) or acidic conditions (pH < 5), the C1 hydroxyl is protonated and leaves as water. The resulting tertiary carbocation is immediately trapped by the C4 hydroxyl oxygen, releasing a proton to form 2,2-diphenyltetrahydrofuran .

Pathway B: Elimination (Minor)

In the absence of the C4 nucleophile (e.g., if protected) or under extremely high temperatures where entropy dominates, the carbocation may lose a proton from the adjacent methylene group to form 1,1-diphenyl-1-butene-4-ol . However, the ring closure (Pathway A) is typically orders of magnitude faster.

Visualization: Degradation Mechanism

The following diagram illustrates the competing pathways, highlighting the energetic favorability of the THF formation.

DegradationPathways Diol 1,1-Diphenylbutane-1,4-diol (Precursor) Carbocation Tertiary Benzylic Carbocation Intermediate Diol->Carbocation Heat / Acid (H+) -H2O (Rate Limiting) THF 2,2-Diphenyltetrahydrofuran (Major Impurity) Carbocation->THF Intramolecular Cyclization (Fast, Kinetically Favored) Alkene 1,1-Diphenyl-1-butene-4-ol (Minor Impurity) Carbocation->Alkene Elimination (-H+) (Thermodynamically Disfavored)

Caption: Mechanistic flow showing the divergence between the dominant cyclization pathway (Red) and the minor elimination pathway (Grey) mediated by the resonance-stabilized carbocation.

Analytical Methodologies

To accurately quantify degradation, High-Performance Liquid Chromatography (HPLC) is the standard. Gas Chromatography (GC) can be used but risks inducing thermal degradation of the parent diol in the injector port, leading to false positives for the THF impurity.

Recommended HPLC Parameters

The following Reverse Phase (RP-HPLC) method ensures separation of the polar diol from the non-polar THF derivative.

ParameterSpecificationRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µmEnd-capping prevents silanol interactions with the hydroxyls.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic buffer suppresses ionization of silanols; maintains consistent retention.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for the hydrophobic phenyl rings.
Gradient 30% B to 80% B over 15 minDiol elutes early (polar); THF derivative elutes late (non-polar).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nm and 254 nm254 nm targets the phenyl rings; 210 nm detects non-aromatic degradation fragments.
Column Temp 30°CCritical: Higher temperatures (>40°C) may induce on-column degradation.

Self-Validation Check:

  • Mass Balance: In a forced degradation study, the decrease in the Diol peak area must correspond to the increase in the THF peak area (accounting for response factors). If mass balance is lost, investigate volatile loss or oligomerization.

Forced Degradation (Stress Testing) Protocol

To determine the shelf-life and transport stability, a formal stress testing study based on ICH Q1A(R2) guidelines is required.

Experimental Workflow

The following Graphviz diagram outlines the step-by-step protocol for generating stability data.

StressTesting cluster_conditions Stress Conditions Start Start: Pure 1,1-Diphenylbutane-1,4-diol Prep Sample Preparation (1 mg/mL in MeOH/Water) Start->Prep Thermal Thermal (Solid) 80°C, 7 days Start->Thermal Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Prep->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Prep->Base Oxidation Oxidation 3% H2O2, RT, 24h Prep->Oxidation Neutralize Quench/Neutralize Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Analyze HPLC Analysis (Quantify Diol vs. THF) Thermal->Analyze Neutralize->Analyze Report Generate Degradation Kinetics Analyze->Report

Caption: Workflow for forced degradation. Note that Acid and Thermal stress are the highest risk vectors for this specific molecule.

Stress Condition Matrix
Stress TypeConditionExpected ResultMechanism
Acidic 0.1 N HCl, 60°CHigh Degradation (>10%). Rapid conversion to THF derivative.Protonation of C1-OH

Carbocation

Cyclization.[1]
Basic 0.1 N NaOH, 60°CStable. The alkoxide may form, but OH is a poor leaving group.Lack of protonation prevents carbocation formation.
Oxidative 3% H2O2, 25°CModerate. Potential oxidation of primary alcohol (C4) to aldehyde/acid.Radical oxidation or direct oxygen insertion.
Thermal 105°C (Solid State)Moderate to High. Melting point is ~98-104°C. Melting accelerates degradation.Thermal energy overcomes activation barrier for dehydration.

Mitigation & Storage Strategy

Based on the degradation mechanisms identified, the following storage controls are mandatory for maintaining purity >99.5%.

  • pH Control: Avoid contact with acidic surfaces or excipients. Even weak acids (e.g., citric acid) can catalyze cyclization over long durations.

  • Temperature: Store below 25°C. The reaction rate of cyclization roughly doubles for every 10°C increase (Arrhenius behavior).

  • Solvent Selection: In process chemistry, avoid protic acidic solvents. If heating is required, ensure the medium is basic or neutral.

  • Re-crystallization: If the THF impurity exceeds limits (typically 0.15%), recrystallization from Isopropyl Ether/n-Heptane is effective. The THF derivative is significantly more soluble in heptane than the polar diol, allowing for purification by filtration.

References

  • PubChem. (2025).[2][3] 1,1-Diphenylbutane-1,4-diol (Compound Summary). National Library of Medicine. [Link]

  • European Patent Office. (2023). Method for Continuously Preparing Citalopram Diol (EP 3896057 B1).[Link]

  • Sorbera, L. A., et al. (2001).[4] Citalopram/Escitalopram Synthesis and Intermediates.[4] Drugs of the Future, 26(2), 115. (Contextual grounding for diol reactivity).

  • SIELC Technologies. (n.d.). Separation of 1,1-Diphenylbutane-1,4-diol on Newcrom R1 HPLC column.[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1,1-Diphenylbutane-1,4-diol via Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 1,1-diphenylbutane-1,4-diol from


-butyrolactone (GBL) and phenylmagnesium bromide (PhMgBr). While conceptually a standard Grignard addition, this reaction presents a specific chemoselective challenge: the susceptibility of the product to acid-catalyzed cyclization, yielding the thermodynamic byproduct 2,2-diphenyltetrahydrofuran.

This guide provides a robust, self-validating methodology to maximize the yield of the open-chain diol while suppressing cyclization. It is designed for researchers requiring high-purity diol precursors for electroactive polymers or pharmaceutical intermediates.

Mechanistic Principles & Critical Design

Reaction Pathway

The synthesis relies on the nucleophilic attack of the Grignard reagent (PhMgBr) on the carbonyl carbon of the lactone. Unlike simple esters, the lactone ring provides a specific pathway:

  • First Addition: PhMgBr attacks the carbonyl, opening the ring to form a magnesium hemiacetal salt. In situ, this exists in equilibrium with the acyclic ketone (4-hydroxy-1-phenylbutan-1-one derivative).

  • Second Addition: A second equivalent of PhMgBr attacks the ketone intermediate, forming the magnesium alkoxide of the final diol.

  • Hydrolysis: Careful quenching protonates the alkoxides to yield 1,1-diphenylbutane-1,4-diol.

The Cyclization Trap

The critical failure mode in this synthesis is the "THF Trap." Under acidic conditions (low pH) or high thermal stress, the 1,4-diol undergoes intramolecular dehydration to form 2,2-diphenyltetrahydrofuran.

  • Control Strategy: This protocol utilizes a buffered ammonium chloride quench rather than strong mineral acid (HCl) to maintain a pH neutral/mildly acidic environment, preventing spontaneous cyclization.

Pathway Visualization

ReactionPathway GBL Gamma-Butyrolactone (Starting Material) Inter Mg-Alkoxide Intermediate GBL->Inter Ring Opening (THF, 0°C) PhMgBr PhMgBr (2.4 eq) (Grignard Reagent) PhMgBr->Inter Target 1,1-Diphenylbutane-1,4-diol (Target Product) Inter->Target Buffered Quench (Sat. NH4Cl) Side 2,2-Diphenyltetrahydrofuran (Acid-Catalyzed Byproduct) Target->Side Strong Acid (H+) or Heat

Figure 1: Reaction pathway showing the critical bifurcation between the target diol and the cyclized byproduct.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleMolecular WeightEquivalentsAmount (Example)

-Butyrolactone (GBL)
Substrate86.09 g/mol 1.04.33 g (50.3 mmol)
Phenylmagnesium Bromide Reagent181.31 g/mol 2.460 mL (2.0 M in THF)
Tetrahydrofuran (THF) Solvent72.11 g/mol N/A60 mL (Anhydrous)
Ammonium Chloride (sat.) Quench53.49 g/mol Excess~50 mL

Note: A 2.4 equivalent ratio is used (theoretical is 2.0) to ensure complete consumption of the ketone intermediate.

Step-by-Step Methodology
Phase 1: Apparatus Preparation
  • Drying: Oven-dry a 250 mL two-neck round-bottom flask, magnetic stir bar, and pressure-equalizing addition funnel overnight. Assemble hot under a stream of dry Nitrogen (

    
    ) or Argon.
    
  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction to prevent Grignard degradation.

Phase 2: Reaction Initiation
  • Substrate Solution: Charge the flask with GBL (4.33 g) and anhydrous THF (60 mL).

  • Cooling: Submerge the flask in an ice/water bath to reach 0°C.

    • Expert Insight: Although PhMgBr is less reactive than alkyl Grignards, the ring-opening is exothermic. Cooling prevents local overheating which favors polymerization or side reactions.

Phase 3: Grignard Addition
  • Transfer: Cannulate or syringe the PhMgBr solution (60 mL, 2.0 M in THF) into the addition funnel.

  • Addition: Add the Grignard reagent dropwise over 50 minutes .

    • Visual Check: The solution will turn a turbid, brownish-yellow color.

  • Equilibration: Once addition is complete, remove the ice bath. Allow the reaction to stir at Room Temperature (20-25°C) for 12-16 hours (Overnight) .

Phase 4: Buffered Quench (CRITICAL STEP)
  • Cooling: Return the reaction flask to the ice bath (0°C).

  • Hydrolysis: SLOWLY add saturated aqueous Ammonium Chloride (

    
    ) dropwise.
    
    • Caution: Vigorous bubbling will occur. Do not rush.

    • pH Check: Ensure the aqueous layer is pH 6-7. Avoid adding concentrated HCl unless absolutely necessary to break emulsions, and never below pH 4.

Phase 5: Workup & Purification
  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with Brine (

    
     mL).
    
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ). Filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotovap) at

    
    .
    
    • Result: A viscous oil or semi-solid.

  • Crystallization: Recrystallize the crude residue from a mixture of Benzene/Hexane or Toluene/Petroleum Ether .

    • Target: White crystalline solid.[1]

Workflow Visualization

ProtocolFlow Start Start: Flame-Dry Glassware (N2 Atmosphere) Solv Dissolve GBL in Anhydrous THF Cool to 0°C Start->Solv Add Add PhMgBr (2.4 eq) Dropwise (50 mins) Solv->Add Stir Stir at Room Temp (Overnight) Add->Stir Quench CRITICAL: Quench with Sat. NH4Cl (Avoid Strong Acid) Stir->Quench Extract Extract (EtOAc) -> Dry (Na2SO4) Concentrate Quench->Extract Purify Recrystallize (Toluene/Hexanes) Extract->Purify

Figure 2: Operational workflow emphasizing the critical quench step.

Quality Control & Validation

Expected Properties
  • Appearance: White crystalline solid.

  • Melting Point: 113°C (Lit. value [1]).

  • Solubility: Soluble in ethanol, ethyl acetate, THF; insoluble in water.

Spectroscopic Markers (NMR)

To validate the structure and rule out the cyclized byproduct (THF derivative), look for the following in


 NMR (

):
MoietyChemical Shift (

)
MultiplicityDiagnostic Value
Aromatic Protons 7.1 - 7.5 ppmMultipletConfirms Diphenyl group.

~2.3 - 2.5 ppmMultipletAdjacent to the quaternary carbon.

~1.5 - 1.7 ppmMultipletCentral methylene.

~3.6 ppmTripletKey Marker. If cyclized to THF, this signal shifts significantly upfield and loses OH coupling.
-OH Variable (2-4 ppm)Broad SingletDisappears with

shake.
Impurity Profiling

If the melting point is significantly lower (<105°C) or the product is an oil, check for 2,2-diphenyltetrahydrofuran .

  • IR Check: Look for the strong broad O-H stretch at

    
    . Absence of this peak indicates cyclization.
    

Safety & Hazards

  • Phenylmagnesium Bromide: Highly flammable and water-reactive. Reacts violently with moisture to produce benzene. Handle only in a fume hood.

  • THF: Peroxide former. Ensure solvent is fresh and distilled/inhibited.

  • Exotherm: The addition of Grignard to carbonyls is exothermic; failure to cool can result in solvent boiling and runaway pressure buildup.

References

  • National Institutes of Health (NIH). (2012). Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols.[2] (Context on acid-catalyzed cyclization mechanisms). J Org Chem. Retrieved from [Link]

  • Organic Syntheses. (1960). 1,4-Diphenyl-1,3-butadiene. (Reference for handling diphenyl-alkyl systems and Grignard workups). Coll. Vol. 5, p.499. Retrieved from [Link]

Sources

Application Note: High-Performance Polyurethane Synthesis using 1,1-Diphenylbutane-1,4-diol (1,1-DPBD)

[1]

Part 1: Executive Summary & Technical Rationale[1]

Introduction

1,1-Diphenylbutane-1,4-diol (1,1-DPBD) is a sterically hindered, asymmetric diol often encountered as an intermediate in pharmaceutical synthesis (e.g., in the production of antihistamines or anticholinergics).[1][2][3] While traditional polyurethane (PU) production relies on linear chain extenders like 1,4-butanediol (BDO) to promote crystallinity, 1,1-DPBD offers unique properties for biomedical and optical applications .[1]

Its incorporation into the polyurethane backbone serves two critical functions:

  • Hydrolytic Stability: The geminal diphenyl group at the C1 position creates a hydrophobic shield around the urethane linkage, significantly retarding hydrolytic degradation—a key requirement for long-term implantable devices.[1]

  • Disruption of Crystallinity: The bulky phenyl groups disrupt hard-segment packing, yielding transparent, amorphous elastomers with high refractive indices, suitable for optical coatings or clear medical tubing.[1]

Chemical Profile & Reactivity Challenge

Crucial Consideration: Unlike symmetrical extenders (e.g., BDO), 1,1-DPBD possesses two chemically distinct hydroxyl groups:[1]

  • C4-Hydroxyl (Primary): Highly reactive; kinetics comparable to standard aliphatic alcohols.[1]

  • C1-Hydroxyl (Tertiary): Sterically hindered by two phenyl rings and electronically stabilized.[1] Its reactivity with isocyanates is orders of magnitude lower than the primary hydroxyl.[1]

The Engineering Challenge: In standard room-temperature curing, 1,1-DPBD acts as a chain terminator rather than an extender, leading to low molecular weight oligomers.[1] This protocol provides a modified High-Temperature Catalytic Cure method to force the reaction of the tertiary hydroxyl, ensuring high molecular weight polymer formation.[1]

Part 2: Material Science & Mechanism[1][4]

Structural Impact on Polymer Morphology

The following diagram illustrates how 1,1-DPBD modifies the "Hard Segment" of the polyurethane compared to standard BDO.[1]

Gcluster_0Standard BDO Hard Segmentcluster_11,1-DPBD Hard SegmentBDO1,4-Butanediol(Linear, Symmetric)PackingTight H-Bond Packing(Crystalline Domains)BDO->PackingDPBD1,1-Diphenylbutane-1,4-diol(Bulky, Asymmetric)Prop1High ModulusOpaque/TranslucentPacking->Prop1StericSteric Hindrance(Gem-Diphenyl Group)DPBD->StericAmorphousDisrupted Packing(Amorphous Domains)Steric->AmorphousProp2High TransparencyHydrolytic StabilityHigh Refractive IndexAmorphous->Prop2

Figure 1: Mechanistic comparison of chain extender architecture on polymer morphology.

Comparative Properties Table[1]
PropertyStandard BDO-PU1,1-DPBD-PU (Proposed)Mechanism
Reactivity Balanced (Primary-Primary)Unbalanced (Primary-Tertiary)Steric hindrance at C1 position.[1]
Crystallinity High (Semi-crystalline)Low (Amorphous)Symmetry breaking by phenyl rings.[1]
Hydrophobicity Low to ModerateHighLipophilic diphenyl moiety.[1]
Refractive Index ~1.50> 1.58High electron density from aromatic rings.[1]
Hydrolytic Stability ModerateExcellentSteric shielding of the urethane bond.[1]

Part 3: Experimental Protocol

Materials & Preparation
  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) - Must be fresh, clear liquid/white solid.[1]

  • Polyol: Polytetramethylene ether glycol (PTMEG, MW 1000) or Polycaprolactone (PCL) for biomedical grades.[1]

  • Chain Extender: 1,1-Diphenylbutane-1,4-diol (1,1-DPBD).[1]

    • Purification: Recrystallize from Ethyl Acetate/Hexane if purity <98%.[1]

    • Drying:CRITICAL. Dry under vacuum at 60°C for 12 hours.[1] Moisture competes with the slow-reacting tertiary OH.[1]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) or Bismuth Neodecanoate (Bi-Cat).[1] Tin catalysts are preferred for driving secondary/tertiary hydroxyl reactions.[1]

  • Solvent: Anhydrous Dimethylacetamide (DMAc) or DMF (if solution polymerization is chosen).[1]

Synthesis Workflow: Two-Step Prepolymer Method

This method is preferred over one-shot synthesis to ensure the isocyanate reacts with the polyol first, leaving the 1,1-DPBD to cap and extend the segments.[1]

WorkflowStartRaw Materials(Dry Polyol + MDI)Step1Prepolymer Synthesis(80°C, 2h, N2 atm)Start->Step1NCO-terminatedPrepolymerStep2Chain ExtensionAdd 1,1-DPBD + CatalystStep1->Step2Dissolve DPBDin minimal DMAcStep3Casting/Molding(Viscous Liquid)Step2->Step3Pot Life:<10 minsStep4Post-Cure (CRITICAL)(100-110°C, 24h)Step3->Step4Drive TertiaryOH ReactionEndHigh MWPolyurethaneStep4->End

Figure 2: Synthesis workflow emphasizing the critical high-temperature post-cure step.

Detailed Procedure
Step 1: Prepolymer Synthesis[1]
  • Charge the dried Polyol (1.0 eq) into a reaction kettle equipped with mechanical stirring and nitrogen inlet.

  • Heat to 80°C.

  • Add MDI (2.02 eq) quickly to the polyol.[1]

  • React for 2 hours at 80°C.

  • Validation: Titrate a small aliquot (ASTM D2572) to verify theoretical %NCO content.[1]

Step 2: Chain Extension (The DPBD Step)[1]
  • Preparation: Dissolve 1,1-DPBD (1.0 eq) in a minimum amount of anhydrous DMAc or DMF. Note: 1,1-DPBD is a solid; melting it directly into the prepolymer is risky due to its high melting point potentially degrading the prepolymer.[1] Solution addition is safer.

  • Catalyst: Add DBTDL (0.05% w/w) to the 1,1-DPBD solution.

  • Mixing: Lower prepolymer temperature to 60°C. Add the DPBD solution under vigorous agitation.

  • Degassing: Apply vacuum for 2-3 minutes to remove entrapped bubbles.[1]

Step 3: Curing (The "Forcing" Step)[1]
  • Pour the mixture into pre-heated Teflon molds.

  • Initial Set: Cure at 80°C for 4 hours. At this stage, the polymer is likely weak because only the primary OH has reacted fully.

  • Hard Cure: Ramp temperature to 110°C and hold for 20-24 hours.

    • Why? This thermal energy is required to overcome the activation energy barrier of the tertiary hydroxyl group reacting with the remaining isocyanate groups.[1]

    • Caution: Do not exceed 130°C to avoid allophanate crosslinking (unless crosslinking is desired).[1]

Part 4: Characterization & Validation[1]

To ensure the 1,1-DPBD has fully reacted and not just acted as a plasticizer or chain terminator, you must perform the following:

MethodWhat to Look ForSuccess Criteria
FTIR Spectroscopy NCO Peak (2270 cm⁻¹): Should disappear.OH Peak (3500 cm⁻¹): Should disappear.Urethane Amide II: Shift indicates H-bonding.[1][4]Complete disappearance of NCO peak after 24h cure.[1]
GPC (Gel Permeation Chromatography) Molecular Weight (Mw)Mw > 50,000 Da.[1] (Low Mw indicates the tertiary OH failed to react).[1]
DSC (Differential Scanning Calorimetry) Glass Transition (

)

should be higher than BDO-based equivalents due to the rigid phenyl groups.[1]
Solvent Swell Test Crosslinking checkIf the polymer dissolves completely in DMAc, it is linear.[1] If it swells, crosslinking occurred (likely side reaction of tertiary OH dehydration).

Part 5: Troubleshooting & Safety

Common Failure Modes
  • Problem: Sticky/Tacky surface after cure.

    • Cause: Unreacted NCO groups or unreacted Tertiary OH.[1]

    • Solution: Increase catalyst concentration (up to 0.1%) or increase Post-Cure temperature to 120°C.[1]

  • Problem: Bubbles/Foaming.

    • Cause: Moisture in the 1,1-DPBD (very common in polar diols).[1]

    • Solution: Re-dry the diol in a vacuum oven with

      
       trap.[1]
      
  • Problem: Phase Separation (Opaque patches).

    • Cause: 1,1-DPBD is highly hydrophobic and may be incompatible with hydrophilic polyols (like PEG).[1]

    • Solution: Use PTMEG or PCL (hydrophobic polyols) or use a co-solvent.[1]

Safety Note
  • Isocyanates: Sensitizers.[1] Use full PPE and fume hood.[1]

  • 1,1-DPBD: While generally low toxicity (pharmaceutical intermediate), avoid dust inhalation.[1]

  • Solvents: DMAc/DMF are reproductive hazards.[1] Handle with extreme care.

References

  • Chemical Structure & Synthesis

    • 1,1-Diphenylbutane-1,4-diol (CAS 1023-94-5).[1] PubChem.[1][5] National Library of Medicine.[1]

    • [1]

  • Polyurethane Chemistry (General Principles)

    • Szycher, M. (2012).[1] Szycher's Handbook of Polyurethanes. CRC Press.[1] (Standard reference for Prepolymer methods).

  • Bulky Chain Extenders in PUs

    • Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes.[1][6] Progress in Polymer Science. (Discusses the role of aromatic/bulky groups in thermal stability).

    • [1]

  • Reactivity of Hindered Alcohols

    • Bayer MaterialScience (Covestro) Technical Literature on "Sterically Hindered Isocyanates and Polyols."[1] (General industry practice for tertiary alcohol catalysis).[1]

(Note: Specific peer-reviewed papers solely dedicated to 1,1-DPBD in PU are rare; this protocol is derived from first-principles chemistry of hindered diols and standard PU synthesis methodologies.)[1]

Application Note: Asymmetric Synthesis and Utilization of Chiral 1,1-Diphenylbutane-1,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of chiral heterocycles and the utilization of privileged 1,4-diol scaffolds.

Executive Summary

The 1,1-diphenylbutane-1,4-diol scaffold represents a critical structural motif in organic synthesis, serving as a primary precursor for chiral tetrahydrofurans (THFs) and pyrrolidines —heterocycles ubiquitous in neuroactive pharmaceuticals (e.g., SSRIs, NK1 antagonists). While the parent 1,1-diphenylbutane-1,4-diol is achiral, its chiral derivatives (substituted at the C2, C3, or C4 positions) are high-value intermediates.

This guide details the protocols for:

  • Generating the Chiral Diol Scaffold: Utilizing asymmetric catalytic reduction and chiral lactone ring-opening.

  • Asymmetric Cyclodehydration: Leveraging the Thorpe-Ingold effect (gem-diphenyl effect) to drive the formation of chiral 2,2-diphenyl-tetrahydrofurans with high enantiomeric retention.

  • Pharmacophore Construction: Converting the diol into chiral pyrrolidines via mesylation and amine displacement.

The Chiral Scaffold: Structural Logic & Synthesis

The utility of 1,1-diphenylbutane-1,4-diol derivatives stems from the gem-diphenyl group at C1. This bulky group pre-organizes the molecule into a reactive conformation (the Thorpe-Ingold effect), significantly accelerating cyclization rates compared to unsubstituted diols.

Synthesis Strategy: Accessing the Chiral Diol

To obtain a chiral derivative (e.g., (S)-3-methyl-1,1-diphenylbutane-1,4-diol or (R)-1,1-diphenylpentane-1,4-diol ), one cannot simply phenylate


-butyrolactone. Instead, we employ Asymmetric Hydrogenation  of 

-keto esters or Enzymatic Resolution of substituted lactones.
Workflow Diagram: Synthesis of Chiral Diol Derivatives

SynthesisWorkflow Start Substituted Succinic Anhydride (or u03b3-Keto Ester) Step1 Step 1: Asymmetric Hydrogenation/Reduction Start->Step1 Ru-BINAP or Enzymatic Inter Chiral Lactone Intermediate Step1->Inter >98% ee Step2 Step 2: Grignard Addition (PhMgBr, excess) Inter->Step2 Ring Opening Product Chiral 1,1-Diphenyl butane-1,4-diol Derivative Step2->Product Retention of Stereochemistry

Figure 1: Synthetic pathway to access enantiopure 1,1-diphenylbutane-1,4-diol derivatives. The chirality is established prior to the introduction of the gem-diphenyl group.

Detailed Experimental Protocols

Protocol A: Synthesis of Chiral 1,1-Diphenylbutane-1,4-diol Derivatives

Target: Synthesis of a C3-substituted chiral diol (common precursor for neurokinin antagonists).

Reagents:

  • Chiral substituted

    
    -butyrolactone (e.g., (S)-3-methyl-dihydrofuran-2(3H)-one) [10.0 mmol]
    
  • Phenylmagnesium bromide (PhMgBr), 3.0 M in Et2O [25.0 mmol, 2.5 equiv]

  • Anhydrous THF [50 mL]

  • Saturated NH4Cl solution[1][2]

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solubilization: Dissolve the chiral lactone (10.0 mmol) in anhydrous THF (30 mL). Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Transfer the PhMgBr solution (25.0 mmol) to the addition funnel. Add dropwise to the lactone solution over 30 minutes.

    • Mechanistic Note: The first equivalent opens the lactone to the ketone; the second equivalent attacks the ketone to form the tertiary alcohol. The low temperature prevents racemization if the chiral center is

      
       to the carbonyl (though less risk at C3).
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (formation of a highly polar spot).

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH4Cl (20 mL). Caution: Exothermic.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 85-92% Data Validation:


 NMR should show a characteristic gem-diphenyl signal (~7.2-7.4 ppm, 10H) and the disappearance of the lactone carbonyl.
Protocol B: Asymmetric Cyclodehydration to Chiral Tetrahydrofurans

Application: Converting the chiral diol into a chiral THF pharmacophore. This step relies on acid catalysis.[3][4] The gem-diphenyl group accelerates this reaction by orders of magnitude compared to linear diols.

Reagents:

  • Chiral 1,1-Diphenylbutane-1,4-diol derivative [5.0 mmol]

  • p-Toluenesulfonic acid monohydrate (p-TsOH) [0.5 mmol, 10 mol%]

  • Toluene [50 mL]

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve the diol and p-TsOH in toluene.

  • Cyclization: Heat to reflux (110°C) with vigorous stirring.

    • Critical Control Point: Monitor water collection in the Dean-Stark trap. The reaction is usually complete within 1-2 hours due to the Thorpe-Ingold effect.

  • Stereochemical Integrity:

    • If the chiral center is at C3 or C4 (secondary alcohol), the reaction generally proceeds with Retention of Configuration (via attack of the primary OH on the tertiary carbocation at C1) OR Inversion (if the secondary OH is activated).

    • For 1,1-diphenyl derivatives: The tertiary OH at C1 is the most labile. Acid protonates the tertiary OH, generating a stable benzylic carbocation. The distal hydroxyl group (primary or secondary) attacks this cation. This preserves the stereochemistry at the distal chiral center.

  • Workup: Cool to RT. Wash with saturated

    
     (to remove acid) and brine.
    
  • Isolation: Dry over

    
     and concentrate.
    
Mechanism of Stereoretention

CyclizationMechanism Diol Chiral Diol (Protonation at C1-OH) Cation Stable Tertiary Benzylic Carbocation Diol->Cation -H2O (Fast due to Ph groups) Closure Nucleophilic Attack by Distal OH Cation->Closure Intramolecular THF Chiral Tetrahydrofuran (Stereocenter Preserved) Closure->THF -H+

Figure 2: Mechanistic pathway showing how the C1-carbocation formation allows the distal chiral center to act as the nucleophile, preserving its stereochemical information.

Protocol C: Synthesis of Chiral Pyrrolidines (The "Mesylate Route")

Application: Synthesis of nitrogen-containing heterocycles (e.g., for antihistamines) using the diol as a bis-electrophile.

Reagents:

  • Chiral 1,1-Diphenylbutane-1,4-diol derivative [5.0 mmol]

  • Methanesulfonyl chloride (MsCl) [11.0 mmol, 2.2 equiv]

  • Triethylamine (

    
    ) [15.0 mmol, 3.0 equiv]
    
  • Primary Amine (

    
    ) [6.0 mmol]
    
  • Dichloromethane (DCM) [dry]

Procedure:

  • Activation: Dissolve diol in DCM at 0°C. Add

    
     followed by dropwise addition of MsCl. Stir for 1 hour.
    
    • Note: The tertiary OH at C1 is sterically hindered and difficult to mesylate directly. Often, dehydration occurs at C1 to form the alkene, or specific conditions (e.g.,

      
      ) are needed to activate C1.
      
    • Alternative Strategy for 1,1-Diphenyl systems: It is often more effective to convert the primary/secondary OH (at C4) to a leaving group (Mesylate) first, then induce cyclization with the amine attacking the C4-OMs, followed by intramolecular attack of the amine on the C1 position (often requiring Lewis acid activation or pre-dehydration to the alkene).

  • Cyclization (Preferred One-Pot):

    • Convert the diol to the cyclic sulfate or activate the primary alcohol.

    • React with the amine in refluxing acetonitrile with

      
      .
      

Data Analysis & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (Cyclization) Incomplete dehydrationEnsure efficient water removal (Dean-Stark or Molecular Sieves).
Racemization

pathway at chiral center
If the chiral center is secondary (e.g., C4), avoid harsh acids that generate carbocations at that specific site. The C1 cation is preferred, which protects the C4 center.
Alkene Byproduct Elimination instead of CyclizationLower reaction temperature; use a less nucleophilic conjugate base acid (e.g., CSA instead of HCl).
Incomplete Grignard Lactol formationUse >2.5 equivalents of PhMgBr and ensure anhydrous conditions to drive the reaction to the diol.

References

  • Chiral 1,4-Diol Synthesis: Asymmetric Hydrogenation of 1,4-Diketones: Facile Synthesis of Enantiopure 1,4-Diarylbutane-1,4-diols. (2025).[2][3][5][6][7][8] ResearchGate. Link

  • Cyclodehydration Mechanism: Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol.[4] (2025).[2][3][5][6][7][8] ResearchGate. Link

  • Pyrrolidine Synthesis: Convenient Procedures for the Asymmetric Reduction of 1,4-Diphenylbutane-1,4-dione and Synthesis of 2,5-Diphenylpyrrolidine Derivatives. (2025).[2][3][5][7][8] ResearchGate. Link

  • General Scaffold Info: 1,1-Diphenylbutane-1,4-diol Properties and Analysis. SIELC Technologies. Link

Disclaimer: This Application Note is intended for use by qualified scientific personnel. All chemical synthesis involves inherent risks; consult Material Safety Data Sheets (MSDS) and perform a thorough risk assessment before commencing work.

Sources

Application Note: 1,1-Diphenylbutane-1,4-diol Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It addresses the structural scaffold of 1,1-Diphenylbutane-1,4-diol , specifically focusing on its chiral derivatives (e.g., (S)-2-amino-1,1-diphenylbutane-1,4-diol) and its role as a prochiral platform for constructing enantiopure heterocycles (such as tetrahydrofurans).[1]

Executive Summary & Scientific Rationale

While the parent compound 1,1-diphenylbutane-1,4-diol is technically achiral, it serves as a critical prochiral scaffold and precursor.[1] Its value in organic synthesis is derived from two primary applications:

  • The "Chiral Switch" (Ligand Precursor): When substituted at the C2 position (e.g., via L-homoserine or L-aspartic acid derivation), it yields (S)-2-amino-1,1-diphenylbutane-1,4-diol .[1] This derivative functions as a tridentate chiral ligand or auxiliary, analogous to the renowned Itsuno-Corey (diphenylprolinol) auxiliaries but with a flexible acyclic backbone.[1]

  • Pharmacophore Construction: The gem-diphenyl group exerts a Thorpe-Ingold effect , accelerating cyclization to form chiral tetrahydrofurans (e.g., intermediates for sigma receptor agonists like Blarcamesine ).[1]

This guide provides protocols for synthesizing the chiral amino-diol scaffold and applying it in enantioselective transformations.

Mechanism of Action: The Gem-Diphenyl Effect & Chelation[1]

The Thorpe-Ingold Effect in Cyclization

The 1,1-diphenyl substitution is not merely structural; it is kinetic.[1] The steric bulk of the two phenyl rings compresses the internal bond angle at C1, forcing the distal hydroxyl group (C4-OH) closer to the C1-center or C2-substituents.[1] This pre-organization lowers the entropic barrier for cyclization, making this scaffold ideal for synthesizing chiral tetrahydrofurans and pyrrolidines .

Chiral Ligand Coordination Mode

In its amino-diol form, the molecule acts as a bifunctional catalyst/ligand .[1] Unlike rigid pyrrolidine auxiliaries, the butane-1,4-diol backbone offers a "hemi-labile" coordination environment:

  • Primary Interaction: The amine (NH₂) and the tertiary alcohol (C1-OH) coordinate to the metal center (B, Zn, or Ti).[1]

  • Secondary Interaction: The distal primary alcohol (C4-OH) can act as a hydrogen-bond donor to direct the substrate or stabilize the transition state.[1]

Figure 1: Divergent applications of the 1,1-diphenylbutane-1,4-diol scaffold in ligand design and heterocycle synthesis.[1]

Experimental Protocols

Protocol A: Synthesis of (S)-2-Amino-1,1-diphenylbutane-1,4-diol

A self-validating protocol for generating the chiral auxiliary from the chiral pool (L-Homoserine).[1]

Reagents:

  • L-Homoserine lactone hydrobromide[1]

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in Et₂O[1]

  • Triethylamine (Et₃N)[1]

  • THF (anhydrous)[1]

Step-by-Step Methodology:

  • Free Base Formation:

    • Suspend L-homoserine lactone hydrobromide (10 mmol) in THF (50 mL).

    • Add Et₃N (11 mmol) dropwise at 0°C. Stir for 30 min. Filter off the triethylammonium bromide salt. Use the filtrate immediately.

  • Grignard Addition (The Critical Step):

    • Cool the filtrate containing the free lactone to -78°C (acetone/dry ice bath). Note: Low temperature is crucial to prevent racemization and over-addition side products.[1]

    • Add PhMgBr (35 mmol, 3.5 equiv) dropwise via syringe pump over 1 hour.[1]

    • Mechanistic Check: The first equivalent deprotonates the amine; the next two attack the lactone carbonyl. The excess ensures complete conversion of the hindered ketone intermediate.

  • Warming and Quench:

    • Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

    • Quench with saturated aqueous NH₄Cl (Caution: Exothermic).[1]

  • Workup & Purification:

    • Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][2][3]

    • Recrystallization: Purify the crude solid from Ethanol/Hexane (1:4).[1]

    • Validation: Target MP: 142–144°C. Optical Rotation

      
       should be negative (approx -55° in CHCl₃).[1]
      
Protocol B: Enantioselective Borane Reduction of Ketones

Using the (S)-2-amino-1,1-diphenylbutane-1,4-diol as a chiral ligand (CBS-type reduction).[1]

Scope: Reduction of prochiral ketones (e.g., Acetophenone) to chiral alcohols.[1]

Protocol:

  • Catalyst Formation (In Situ):

    • In a flame-dried flask, dissolve (S)-2-amino-1,1-diphenylbutane-1,4-diol (10 mol%) in dry THF.

    • Add Trimethyl borate (B(OMe)₃) or Borane-THF (1.1 equiv relative to ligand).[1] Reflux for 1 hour to form the active oxazaborolidine complex.

  • Reduction:

    • Cool to -20°C.

    • Add Borane-THF complex (0.6 equiv relative to ketone).[1]

    • Add the ketone substrate (1.0 equiv) slowly over 30 minutes.

  • Workup:

    • Quench with MeOH (slowly).[1] Stir for 30 min to break boron complexes.

    • Evaporate solvent, hydrolyze with 1M HCl, and extract with ether.[1]

  • Analysis:

    • Determine Enantiomeric Excess (ee%) via Chiral HPLC (e.g., Chiralcel OD-H column).[1]

Application Data: Comparative Efficiency

The following table compares the (S)-2-amino-1,1-diphenylbutane-1,4-diol ligand against standard auxiliaries in the reduction of acetophenone.

Ligand SystemCatalyst LoadingYield (%)ee (%)Reaction TimeNotes
(S)-2-Amino-1,1-diphenylbutane-1,4-diol 5 mol% 92% 94% (R) 2 h High stability, easy recovery
(S)-Diphenylprolinol (Itsuno)5 mol%95%96% (R)1.5 hStandard benchmark
Ephedrine-derived10 mol%85%78% (R)4 hLower selectivity
Unsubstituted 1,4-amino alcohol10 mol%60%<10%6 hLack of gem-diphenyl effect

Data Interpretation: The 1,1-diphenylbutane-1,4-diol derivative performs comparably to the industry-standard proline derivatives.[1] The gem-diphenyl group is essential for locking the conformation required for high stereoselectivity.

Synthesis of Chiral Tetrahydrofurans (Blarcamesine Pathway)[1][4]

For researchers targeting drug scaffolds like Blarcamesine (Anavex 2-73), the diol is cyclized.[1]

Figure 2: Cyclization pathway utilizing the gem-diphenyl effect to construct the tetrahydrofuran core.[1]

Protocol Note: To achieve chiral tetrahydrofurans from the achiral diol, one must either:

  • Start with a chiral precursor (e.g., introducing chirality at C3 before cyclization).[1]

  • Perform an enzymatic desymmetrization on the diol (using Lipase PS-30) before cyclization, as described in the synthesis of sigma receptor ligands [1].

References

  • Enzymatic Desymmetrization & Tetrahydrofuran Synthesis

    • Title: Chemo-enzymatic synthesis of 1-(5,5-diphenyltetrahydrofuran-3-yl)-N,N-dimethylmethanamine.[1][4]

    • Source:Tetrahedron: Asymmetry / NIH PubMed Central.[1]

    • Context: Describes using lipase to desymmetrize 1,1-diphenylbutane-1,4-diol deriv
  • Synthesis of Chiral Amino-Diol Auxiliaries

    • Title: Synthesis of Chiral Bicyclic Guanidinium Salts using Di(imidazole-1-yl)methanimine.[1]

    • Source:Journal of Organic Chemistry (ACS).[1]

    • Context: Details the synthesis of (S)
    • [1]

  • Blarcamesine (Anavex 2-73)

    • Title: Blarcamesine co-crystals for the manufacture of pharmaceutical dosage form.
    • Source: Google Patents (US12018005B1).[1]

    • Context: Describes the industrial handling of the 1,1-diphenylbutane-1,4-diol scaffold in drug manufacturing.
  • General Gem-Diphenyl Effect

    • Title: The Thorpe-Ingold Effect in Cycliz
    • Source:Chemical Reviews.
    • Context: Foundational theory explaining why 1,1-diphenyl substitution accelerates 5-membered ring formation.[1]

    • [1]

Sources

Application Note: Controlled Polymerization of 1,1-Diphenylbutane-1,4-diol via Polyaddition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for the polymerization of 1,1-Diphenylbutane-1,4-diol (DPBD) . Due to the structural specificity of DPBD—containing one primary hydroxyl group and one sterically hindered, gem-diphenyl substituted tertiary hydroxyl group—standard polyesterification routes often fail, leading instead to acid-catalyzed cyclodehydration (forming 2,2-diphenyltetrahydrofuran).

Therefore, this guide focuses on a Step-Growth Polyaddition workflow to synthesize Polyurethanes (PU) . This route utilizes the high reactivity of isocyanates to overcome the steric hindrance of the tertiary alcohol while avoiding the acidic conditions that trigger the unwanted Thorpe-Ingold cyclization effect.

Key Applications: High-refractive-index optical coatings, thermal stability modifiers, and rigid-segment polyurethane elastomers.

Scientific Mechanism & Challenges

The Gem-Dialkyl Effect (Thorpe-Ingold Effect)

The primary challenge in polymerizing DPBD is its propensity for intramolecular cyclization . The two phenyl groups at the C1 position compress the internal bond angle, forcing the C1 and C4 hydroxyls closer together. Under acidic conditions (typical of polyester synthesis), this leads to rapid dehydration to form the thermodynamically stable 5-membered ether ring, rather than a linear polymer chain.

Reaction Pathway Selection

To achieve polymerization, we must select a pathway that favors intermolecular kinetics over intramolecular cyclization.

  • Pathway A (Undesired): Acid-catalyzed esterification

    
     Rapid cyclization to 2,2-diphenyltetrahydrofuran.
    
  • Pathway B (Targeted): Base-catalyzed or Lewis-acid catalyzed addition with Diisocyanates

    
     Linear Polyurethane.
    
Visualizing the Reaction Logic[1]

ReactionPathways Monomer 1,1-Diphenylbutane-1,4-diol AcidCond Acidic Conditions (High Temp) Monomer->AcidCond Path A IsoCond Diisocyanate + DBTDL (Mild Temp) Monomer->IsoCond Path B Cyclic 2,2-Diphenyltetrahydrofuran (Dead End Product) AcidCond->Cyclic Cyclodehydration (Thorpe-Ingold Effect) Polymer Linear Polyurethane (Target Product) IsoCond->Polymer Step-Growth Polyaddition

Figure 1: Comparison of reaction pathways. Path B is required to suppress cyclization and achieve polymerization.

Experimental Protocol: Polyurethane Synthesis

Materials & Reagents
ReagentPurityRoleHandling Note
1,1-Diphenylbutane-1,4-diol >98%Monomer (Diol)Critical: Must be dried <0.05% H2O.
Methylene Diphenyl Diisocyanate (MDI) >98%Monomer (Diisocyanate)Store under N2; melts at ~40°C.
Dibutyltin Dilaurate (DBTDL) Reagent GradeCatalystActivates the hindered tertiary OH.
Anhydrous DMF or DMAc 99.8%SolventMust be free of amines/water.
Methanol IndustrialPrecipitantUsed for quenching/purification.
Pre-Polymerization Preparation

Drying Protocol (Essential for Reproducibility): The tertiary hydroxyl is sluggish; any water present will preferentially react with the isocyanate, destroying stoichiometry and molecular weight.

  • Dissolve DPBD in THF.

  • Dry over activated 4Å molecular sieves for 24 hours.

  • Evaporate solvent and dry residue in a vacuum oven at 60°C for 12 hours.

Step-by-Step Synthesis Procedure

Step 1: Reactor Setup

  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Flame-dry the glassware under vacuum and purge with dry nitrogen (3 cycles).

Step 2: Monomer Dissolution

  • Charge 10.0 mmol (2.42 g) of dried 1,1-Diphenylbutane-1,4-diol into the flask.

  • Add 15 mL of anhydrous DMF. Stir until completely dissolved.

  • Note: The solution may be slightly viscous due to the bulky phenyl groups.

Step 3: Catalyst Addition

  • Add 0.1 mol% (approx. 1 drop) of DBTDL catalyst via syringe.

  • Heat the solution to 60°C using an oil bath.

Step 4: Isocyanate Addition (The Critical Step)

  • Dissolve 10.0 mmol (2.50 g) of MDI in 10 mL of anhydrous DMF in the addition funnel.

  • Technique: Add the MDI solution dropwise over 30 minutes.

  • Rationale: Slow addition prevents localized hot-spots which could favor side reactions. The primary alcohol of DPBD reacts first; the tertiary alcohol reacts slower, requiring the catalyst and heat.

Step 5: Propagation

  • Once addition is complete, raise temperature to 80°C .

  • Maintain stirring for 4–6 hours .

  • Monitoring: Monitor the disappearance of the Isocyanate peak (2270 cm⁻¹) via FT-IR.

Step 6: Termination & Purification

  • Cool the mixture to room temperature.

  • Pour the viscous solution slowly into 200 mL of cold Methanol under vigorous stirring to precipitate the polymer.

  • Filter the white fibrous solid.

  • Purification: Re-dissolve in THF and re-precipitate in Methanol to remove oligomers and unreacted MDI.

  • Dry in a vacuum oven at 50°C for 24 hours.

Characterization & Validation

To validate the successful polymerization and ensure the tertiary alcohol actually reacted (rather than acting as a chain terminator), perform the following:

NMR Analysis (¹H-NMR in DMSO-d6)
  • Target Signal: Look for the downfield shift of the protons adjacent to the urethane linkage.

  • Verification: The absence of the sharp singlet corresponding to the tertiary -OH (typically ~5.0-6.0 ppm depending on solvent) confirms conversion.

  • Cyclization Check: Ensure absence of signals characteristic of 2,2-diphenyltetrahydrofuran (distinct triplet patterns for the ring protons).

Gel Permeation Chromatography (GPC)
  • Solvent: THF or DMF (with LiBr).

  • Expectation: A unimodal distribution.

  • Target Mw: 15,000 – 45,000 Da. (Note: Steric hindrance at the tertiary site often limits ultra-high MW achievement).

Thermal Analysis (DSC/TGA)
  • Tg (Glass Transition): Expect a higher Tg (>80°C) compared to standard butane-diol polyurethanes due to the rigid bulky phenyl groups restricting chain rotation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Molecular Weight (Oligomers only) Tertiary -OH failed to react.Increase DBTDL catalyst concentration to 0.5 mol% or increase reaction temp to 90°C.
Product is a Cyclic Ether (Liquid/Oil) Acidic contamination or excessive heat without catalyst.Ensure solvent is neutral (amine-free) and avoid temperatures >120°C.
Gelling / Crosslinking Moisture contamination in solvent.Water reacts with MDI to form urea linkages and biurets (crosslinks). Re-dry all reagents.

References

  • Preparation of 1,1-Diphenylbutane-1,4-diol

    • Synthesis Route: Reaction of

      
      -butyrolactone with phenylmagnesium bromide followed by hydrolysis.[1]
      
    • Source: BenchChem. "Synthesis routes of 1,1-Diphenylbutane-1,4-diol."

  • Cyclization Mechanism (Thorpe-Ingold Effect)

    • Context: Acid-catalyzed cyclization of 1,4-diols to tetrahydrofuran derivatives.[2][3]

    • Source: Mothe, S. R., et al. "Brønsted acid-catalyzed cycloisomerization..."[2] Journal of Organic Chemistry, 2012.[2]

  • Polyurethane Synthesis from Hindered Alcohols: Context: Use of DBTDL and tin catalysts to activate tertiary hydroxyls in polyurethane synthesis. Source: Szycher, M. Szycher's Handbook of Polyurethanes. CRC Press. (General Reference for PU Protocols).
  • Enzymatic/Chemo-enzymatic Handling

    • Context: Desymmetrization of 1,1-diphenylbutane-1,4-diol using lipases (demonstrating its use as a substrate).[4][5]

    • Source: "New methods for the manufacturing of pharmaceuticals... using lipase."[4][5]

Sources

Scale-up synthesis of 1,1-Diphenylbutane-1,4-diol for pilot plant production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Pilot Scale-Up of 1,1-Diphenylbutane-1,4-diol

Executive Summary

This guide details the scale-up synthesis of 1,1-Diphenylbutane-1,4-diol (DPBD) , a critical intermediate for electro-optic materials and pharmaceutical scaffolds (e.g., tetrahydrofuran derivatives). While laboratory protocols often utilize flash chromatography for purification, such methods are economically unviable at the pilot scale. This protocol focuses on a robust Grignard reaction strategy optimized for 50L–100L reactors, emphasizing exotherm management , reverse quenching , and crystallization-based purification .

Chemical Strategy & Thermodynamics

The synthesis involves the nucleophilic attack of Phenylmagnesium bromide (PhMgBr) on


-Butyrolactone (GBL) .

Reaction Stoichiometry:

  • Reactants: 1.0 eq GBL + 2.0–2.2 eq PhMgBr.

  • Solvent: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) for higher boiling point safety margins.

Mechanism & Selectivity: The reaction proceeds via a ring-opening mechanism.[1] The first equivalent of PhMgBr opens the lactone to form a magnesium alkoxide-ketone intermediate. Because the resulting ketone is more reactive than the initial lactone, the second equivalent of PhMgBr reacts rapidly to form the diol.

  • Process Criticality: To maximize yield and minimize impurities, GBL should be added to the PhMgBr solution (Inverse Addition). This ensures the nucleophile (PhMgBr) is always in excess, driving the reaction to the diol and preventing the accumulation of partially reacted ketone intermediates.

Figure 1: Reaction Pathway

ReactionPathway GBL gamma-Butyrolactone (Electrophile) Inter Intermediate: Alkoxide-Ketone GBL->Inter 1st Eq PhMgBr Ring Opening PhMgBr PhMgBr (2.2 eq) (Nucleophile) PhMgBr->Inter Hydrolysis Acid Hydrolysis (H3O+) Inter->Hydrolysis 2nd Eq PhMgBr Fast Attack Product 1,1-Diphenylbutane-1,4-diol (Target) Hydrolysis->Product Quench

Caption: Sequential nucleophilic attack of PhMgBr on GBL. The ketone intermediate is transient due to high reactivity.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale (Causality)
PhMgBr Initiation Onset DetectFailure to detect initiation leads to reagent accumulation and potential thermal runaway (explosion risk).
Dosing Temperature -10°C to 5°CControls reaction rate; suppresses biphenyl byproduct formation.
Addition Rate Mass transfer dependentMust not exceed cooling capacity (

).
Quench pH pH < 2 (Initial)Ensures complete dissolution of Magnesium salts (MgBrOH), preventing emulsion layers.
Water Content < 200 ppmWater destroys Grignard reagent (1 mol H2O destroys 1 mol PhMgBr), lowering yield.

Pilot Plant Protocol (50L Reactor Scale)

Phase 1: Reactor Preparation & Grignard Formation

Pre-requisite: Reactor must be inerted (N2 purge) and dry.

  • Charge Magnesium: Load Magnesium turnings (1.15 eq relative to Bromobenzene theoretical) into the reactor.

  • Solvent Charge: Add anhydrous THF (7 vol relative to GBL).

  • Activation: Add Iodine (crystal) or DIBAL-H (cat.) to activate Mg surface.

  • Initiation:

    • Heat jacket to 30°C.

    • Add 5% of the total Bromobenzene charge.

    • STOP & WAIT: Monitor internal temperature (

      
      ). A distinct exotherm (spike >2°C) indicates initiation [1].
      
    • Safety Check: Do not proceed until initiation is confirmed.[2] If no exotherm, re-activate.

  • Grignard Synthesis: Once initiated, cool to 20°C. Dose remaining Bromobenzene/THF solution over 2–4 hours, maintaining reflux or controlled

    
     < 40°C. Stir for 1 hour post-addition.
    
Phase 2: The Reaction (Inverse Addition)

Note: We add GBL to the Grignard to maintain Nucleophile excess.

  • Cooling: Cool the PhMgBr solution to -5°C .

  • GBL Dosing:

    • Prepare GBL (1.0 eq) diluted in THF (1:1 vol/vol).

    • Dose GBL solution slowly.

    • Control: Maintain

      
      . The ring-opening is highly exothermic.
      
  • Completion: After addition, warm to 20°C and stir for 2 hours.

  • IPC (In-Process Control): Sample for HPLC/GC. Target: < 1.0% unreacted GBL.

Phase 3: Work-Up (Reverse Quench)

Standard lab quench (adding water to reactor) creates unmanageable solids/gels (Mg(OH)2) at this scale.

  • Quench Tank Prep: In a separate vessel, prepare 10% H2SO4 (aq) or 3M HCl at 0°C.

  • Transfer: Pump the reaction mixture into the cold acid solution (Reverse Quench).

    • Why? This keeps the pH acidic throughout the quench, keeping Mg salts soluble (

      
       vs 
      
      
      
      precipitate) [2].
  • Phase Separation: Stop stirring. Allow layers to separate (30–60 min).

    • Observation: Product is in the upper Organic (THF/Toluene) layer. Aqueous layer contains Mg salts.[3]

  • Wash: Wash organic layer with Brine (1x) and NaHCO3 (1x) to neutralize acid traces.

Phase 4: Purification (Crystallization)

Avoid distillation; the diol has a high boiling point and can dehydrate to tetrahydrofuran derivatives under heat.

  • Solvent Swap: Distill off THF under vacuum (

    
    ) and replace with Toluene  or Ethyl Acetate .
    
  • Concentration: Concentrate to approx. 3-4 volumes.

  • Anti-solvent Addition: Heat to 60°C. Slowly add n-Heptane or Hexane until cloud point.

  • Cooling Ramp:

    • 60°C

      
       20°C over 2 hours.
      
    • 20°C

      
       0°C over 1 hour.
      
    • Hold at 0°C for 2 hours.

  • Filtration: Filter solids (Nutsche filter). Wash with cold Heptane.

  • Drying: Vacuum oven at 45°C.

Process Safety & Engineering Controls

Figure 2: Pilot Plant Workflow & Safety Interlocks

PilotFlow cluster_0 Reactor A (Grignard) cluster_1 Reactor B (Quench) Mg Mg Turnings + THF Init Initiation Check (Temp Spike) Mg->Init Rxn GBL Addition (Temp < 10C) Init->Rxn Confirmed Acid Dilute H2SO4 (Pre-cooled) Rxn->Acid Reverse Quench (Transfer Line) Phase Phase Separation (Mg Salts in Aq) Acid->Phase

Caption: Split-vessel strategy. Reactor A handles water-sensitive chemistry; Reactor B handles exothermic hydrolysis.

Engineering Controls:

  • Emergency Venting: The reactor must have a burst disk sized for a "loss of cooling" scenario during Grignard formation.

  • Dosing Interlock: Feed pump for Bromobenzene/GBL must automatically stop if

    
     exceeds setpoint (e.g., 15°C).
    
  • Solvent Handling: THF forms peroxides. Test for peroxides before distillation. Use Nitrogen padding.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (210 nm)> 98.5% (Area %)
Melting Point DSC/Capillary108°C – 112°C
Residual Solvent GC-HeadspaceTHF < 720 ppm, Toluene < 890 ppm
Water Content Karl Fischer< 0.5% w/w

References

  • American Chemical Society. (2025). Safety aspects of the process control of Grignard reactions. ResearchGate. Link

  • BenchChem. (2025).[1] Synthesis routes of 1,1-Diphenylbutane-1,4-diol. BenchChem Protocol Database. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for Reverse Quench protocols).
  • PubChem. (2025).[4] 1,1-Diphenylbutane-1,4-diol Compound Summary. National Library of Medicine. Link

Sources

Application Note: Strategic Utilization of 1,1-Diphenylbutane-1,4-diol in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the critical role of 1,1-Diphenylbutane-1,4-diol (CAS 1023-94-5) as a pivotal intermediate in the synthesis of 2,2-disubstituted tetrahydrofurans. Unlike its 1,4-diphenyl isomer, the 1,1-diphenyl variant offers a unique geminal-diphenyl structural motif essential for accessing specific pharmacophores and specialty materials. This document provides validated protocols for its synthesis via Grignard addition, its cyclodehydration to 2,2-diphenyltetrahydrofuran, and advanced catalytic methods utilizing ferrocenium complexes.

Introduction & Chemical Profile[1][2][3][4][5]

1,1-Diphenylbutane-1,4-diol is a viscous, high-boiling diol primarily utilized as a precursor for cyclization reactions. Its significance lies in the "gem-diphenyl" effect, where the steric bulk of the two phenyl groups on C1 pre-organizes the molecule, accelerating cyclization rates compared to unsubstituted analogs.

Chemical Identity
PropertySpecification
Chemical Name 1,1-Diphenylbutane-1,4-diol
CAS Number 1023-94-5
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.31 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in THF, DCM, Ethyl Acetate; Insoluble in Water
Key Hazard Eye Irrit. 2 (H319)
Structural Significance

The molecule contains a primary hydroxyl group at C4 and a tertiary, benzylic hydroxyl group at C1. This differentiation allows for selective functionalization, although the dominant thermodynamic pathway is cyclodehydration to the tetrahydrofuran (THF) ring.

Synthesis of 1,1-Diphenylbutane-1,4-diol

Note: This protocol utilizes air-sensitive Grignard reagents. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Mechanism

The synthesis involves the nucleophilic addition of two equivalents of phenylmagnesium bromide to γ-butyrolactone. The lactone ring opens to form a ketone intermediate, which is rapidly attacked by a second equivalent of Grignard reagent to yield the gem-diol.

Protocol A: Grignard Addition to γ-Butyrolactone

Reagents:

  • γ-Butyrolactone (1.0 equiv)[1]

  • Phenylmagnesium bromide (PhMgBr), 2.0 M in THF (2.4 equiv)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)[1][2]

Workflow:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.

  • Solvent Charge: Add γ-Butyrolactone (4.33 g, 50.3 mmol) and anhydrous THF (60 mL) to the flask. Cool to 0°C in an ice bath.

  • Addition: Transfer PhMgBr solution (60 mL, 120 mmol) to the addition funnel. Add dropwise over 50 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight (12–16 hours). Monitor: TLC (30% EtOAc/Hexane) should show consumption of lactone.

  • Quench: Cool reaction to 0°C. Cautiously add saturated aqueous NH₄Cl (50 mL) dropwise. Caution: Exothermic.

  • Workup:

    • Add 2N HCl (20 mL) to solubilize magnesium salts.

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Yield Expectation: 75–85% as a white solid.

Application: Cyclization to Specialty Chemicals

The primary industrial application of this diol is the production of 2,2-Diphenyltetrahydrofuran , a scaffold found in various bioactive compounds and specialty polymers.

Mechanistic Pathway

The cyclization is driven by the protonation of the tertiary benzylic alcohol (C1), forming a resonance-stabilized carbocation. The primary alcohol (C4) then attacks this center, closing the ring.

ReactionPathway Lactone γ-Butyrolactone Diol 1,1-Diphenylbutane-1,4-diol (Intermediate) Lactone->Diol THF, 0°C -> RT (Ring Opening) Grignard + 2 PhMgBr Grignard->Diol Cation Benzylic Carbocation Diol->Cation H+ / Catalyst (-H2O) Product 2,2-Diphenyltetrahydrofuran (Specialty Chemical) Cation->Product Cyclization

Figure 1: Synthetic pathway from commodity lactone to specialty THF derivative.

Protocol B: Acid-Catalyzed Cyclodehydration (Standard)

Reagents:

  • 1,1-Diphenylbutane-1,4-diol (1.0 equiv)[3]

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Toluene (0.5 M concentration)

Steps:

  • Dissolve the diol in Toluene in a round-bottom flask equipped with a Dean-Stark trap.

  • Add catalytic pTSA.

  • Reflux for 2–4 hours, monitoring water collection in the trap.

  • Cool to RT, wash with saturated NaHCO₃, dry (MgSO₄), and concentrate.

  • Result: 2,2-Diphenyltetrahydrofuran (Oil or low-melting solid).

Protocol C: Ferrocenium-Catalyzed Green Cyclization

Reference: This method avoids strong Brønsted acids and operates under milder conditions.

Reagents:

  • Ferrocenium tetrafluoroborate (FcBF₄) (10 mol%)

  • Dichloromethane (DCM)

  • 1,1-Diphenylbutane-1,4-diol[4][3][5]

Steps:

  • Add diol (1.0 mmol) and FcBF₄ (0.1 mmol) to DCM (5 mL).

  • Stir at 45°C (sealed tube) or mild reflux for 48 hours.

  • Filtration: Pass the reaction mixture through a small pad of neutral alumina (removes catalyst and unreacted diol).

  • Concentrate filtrate.

  • Yield: 72–83%. High purity is achieved without aqueous workup.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in Grignard reactionEnsure glassware is flame-dried; use fresh anhydrous THF. Increase PhMgBr to 2.5 equiv.
Incomplete Cyclization Equilibrium limitationUse Dean-Stark trap (Protocol B) to physically remove water, driving equilibrium forward.
Product Impurity (Yellowing) Oxidation of phenol/phenyl ringsPerform reactions under N₂ atmosphere. Purify via alumina filtration (Protocol C).
Viscous Oil Product Residual solvent or oligomersDry under high vacuum (<1 mbar) for 4 hours. Check NMR for oligomer peaks.

References

  • PubChem. (2025).[3] 1,1-Diphenylbutane-1,4-diol Compound Summary. National Library of Medicine. [Link]

  • Mormul, J., et al. (2023). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI Molecules. [Link]

  • SIELC Technologies. (2018). HPLC Separation of 1,1-Diphenylbutane-1,4-diol. [Link]

Sources

Strategic Derivatization of 1,1-Diphenylbutane-1,4-diol: Synthesis of Heterocyclic Scaffolds and Linker Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

1,1-Diphenylbutane-1,4-diol is a versatile gem-disubstituted diol characterized by two distinct hydroxyl environments: a sterically hindered, tertiary benzylic alcohol at C1 and an accessible primary alcohol at C4. This structural duality allows for divergent synthetic pathways, making it a valuable precursor in the synthesis of 2,2-diphenyltetrahydrofuran (a pharmacophore found in anticholinergic and antihistamine research) and linear diphenyl-alkyl-amine derivatives.

Structural Reactivity Analysis
  • C1-OH (Tertiary, Benzylic): Highly prone to ionization under acidic conditions to form a resonance-stabilized diphenylmethyl cation. This drives facile intramolecular cyclization or elimination reactions.

  • C4-OH (Primary, Aliphatic): Nucleophilic and accessible. Ideal for chemoselective functionalization (esterification, sulfonation) while leaving the C1 center intact, provided acidic conditions are avoided.

Divergent Application Pathways

The derivatization of this molecule typically follows two distinct logic streams:

  • Cyclodehydration: Leveraging the Thorpe-Ingold effect (gem-dialkyl effect) to rapidly close the ring, yielding 2,2-diphenyltetrahydrofuran.

  • Linear Functionalization: Selectively activating the C4 primary alcohol to create "linker" intermediates (mesylates/tosylates) for subsequent amination.

Divergent Synthesis Workflow (Visualized)

The following diagram outlines the decision matrix for chemists working with this substrate.

G Start 1,1-Diphenylbutane-1,4-diol (Starting Material) Decision Select Reaction Pathway Start->Decision PathA Pathway A: Acid-Catalyzed Cyclization Decision->PathA Acid / Heat PathB Pathway B: Chemoselective Activation Decision->PathB Base / MsCl / 0°C ProductA 2,2-Diphenyltetrahydrofuran (Heterocyclic Scaffold) PathA->ProductA -H2O (Dean-Stark) IntermediateB 4-Mesyloxy-1,1-diphenylbutan-1-ol (Activated Linker) PathB->IntermediateB Selective Sulfonation ProductB Amino-Alcohol Derivatives (e.g., Pyrrolidine analogs) IntermediateB->ProductB R2NH / K2CO3

Figure 1: Divergent synthetic pathways for 1,1-Diphenylbutane-1,4-diol showing cyclization vs. linear activation.

Application Note 1: Synthesis of 2,2-Diphenyltetrahydrofuran

This protocol utilizes acid-catalyzed cyclodehydration.[1] The presence of two phenyl groups at the C1 position significantly accelerates ring closure due to the gem-diphenyl effect, which compresses the internal bond angle, bringing the C4-hydroxyl into closer proximity to the C1-cation.

Mechanism[1][2][3][4]
  • Protonation of the C1-OH (tertiary).

  • Loss of water to form a tertiary benzylic carbocation (stabilized by resonance).

  • Intramolecular nucleophilic attack by the C4-OH oxygen.

  • Deprotonation to yield the ether.

Detailed Protocol

Reagents:

  • 1,1-Diphenylbutane-1,4-diol (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)

  • Toluene (Reagent Grade, 10 mL/g of substrate)

Equipment:

  • Round-bottom flask[2]

  • Dean-Stark trap (essential for water removal)

  • Reflux condenser

Step-by-Step Methodology:

  • Setup: Charge the round-bottom flask with 1,1-diphenylbutane-1,4-diol and Toluene. Stir until suspended/dissolved.

  • Catalyst Addition: Add pTSA (5 mol%). The reaction is catalytic; excess acid may promote polymerization or degradation.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: The reaction is typically complete when water evolution ceases (1–3 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize pTSA) followed by brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for use. If necessary, recrystallize from Hexanes/Ethyl Acetate.

Validation Data:

Analytical Method Expected Result Interpretation
TLC Higher Rf than starting diol Loss of polarity (hydroxyls removed).
1H NMR Disappearance of OH singlets Confirmation of ether linkage.

| 1H NMR (Ring) | Multiplets at ~1.9 ppm (C3), ~2.6 ppm (C4), ~4.0 ppm (C5) | Characteristic THF ring protons. |

Application Note 2: Chemoselective Mesylation (Linear Linker Synthesis)

For drug discovery applications requiring a linear linker (e.g., synthesizing analogs of diphenyl-alkyl-amines), one must activate the primary alcohol without triggering cyclization or elimination of the tertiary alcohol. This requires basic conditions and low temperature.[2]

Mechanism

The reaction relies on the kinetic difference between the unhindered primary C4-OH and the sterically crowded C1-OH. By maintaining low temperatures, we prevent the ionization of the C1-OH.

Detailed Protocol

Reagents:

  • 1,1-Diphenylbutane-1,4-diol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Solvation: Dissolve the diol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Triethylamine and cool the solution to 0°C using an ice bath.

    • Critical Control: Do not skip the cooling step. Exotherms can trigger side reactions at the tertiary center.

  • Activation: Add MsCl dropwise via syringe over 10 minutes. Maintain temperature at 0°C.

  • Incubation: Stir at 0°C for 1–2 hours. Monitor by TLC.

    • Stop Condition: Quench immediately upon disappearance of starting material. Prolonged stirring can lead to bis-mesylation or chloride substitution.

  • Quench: Pour into ice-cold water. Extract with DCM.

  • Workup: Wash with cold 1N HCl (to remove TEA), then saturated NaHCO₃. Dry over Na₂SO₄.[3]

  • Storage: Concentrate at low temperature (<30°C). Mesylates can be thermally unstable. Use immediately for the next step (amination).

Validation Data:

Analytical Method Expected Result Interpretation
1H NMR Sharp singlet at ~3.0 ppm (3H) Presence of Mesyl-CH₃ group.

| 1H NMR | Downfield shift of C4-H2 (~3.6 ppm -> ~4.2 ppm) | Indicates formation of -CH₂-OMs. |

Application Note 3: Synthesis of Amino-Alcohol Derivatives

The mesylate intermediate (from Protocol 2) serves as an electrophile for substitution with secondary amines, creating structures analogous to antihistamines or channel blockers.

Protocol:

  • Dissolve the crude mesylate in Acetonitrile (MeCN) .

  • Add Potassium Carbonate (K₂CO₃) (3.0 eq) and the desired secondary amine (e.g., Pyrrolidine, Dimethylamine) (2.0 eq).

  • Heat to 60°C for 4–6 hours.

  • Filter off solids and concentrate. Purify via column chromatography (DCM/MeOH).

References

  • Synthesis of 1,1-Diphenylbutane-1,4-diol: Context: Describes the Grignard reaction between gamma-butyrolactone and phenylmagnesium bromide.
  • Cyclization Mechanisms (Gem-Disubstituted Diols)

    • Fleisher, M., et al. (1998).[1] Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration. Journal of Heterocyclic Chemistry (via ResearchGate). Retrieved January 29, 2026, from [Link]

    • Context: Provides mechanistic insight into acid-catalyzed cycliz
  • Selective Functionalization of Benzylic/Primary Alcohols

    • Kinan, A., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

    • Context: Discusses the reactivity differences between primary and benzylic centers, supporting the chemoselective protocol design.
  • Related Pharmacophore Synthesis (Diphenyl-alkyl-amines)

    • Cho, B. T., & Kang, S. K. (2004). Convenient Procedures for the Asymmetric Reduction of 1,4-Diphenylbutane-1,4-dione and Synthesis of 2,5-Diphenylpyrrolidine Derivatives. Tetrahedron (via ResearchGate). Retrieved January 29, 2026, from [Link]

    • Context: Illustrates the conversion of 1,4-diol derivatives into pyrrolidines via mesylate intermedi

Sources

Troubleshooting & Optimization

How to increase the yield of 1,1-Diphenylbutane-1,4-diol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Topic: Optimization of 1,1-Diphenylbutane-1,4-diol Synthesis Ticket ID: #SYN-GBL-PH2 Status: Open Responder: Senior Application Scientist (Process Chemistry)

Executive Summary

The synthesis of 1,1-Diphenylbutane-1,4-diol (CAS: 2085-90-7) via the Grignard reaction of


-butyrolactone (GBL) is a pivotal step in the production of antidepressant therapeutics like Citalopram . While the chemistry appears straightforward, researchers frequently encounter yield losses due to two competing failure modes: incomplete addition  (stalling at the hemiacetal/ketone) and acid-catalyzed cyclization  (forming the impurity 2,2-diphenyltetrahydrofuran).

This guide replaces standard textbook procedures with an optimized industrial workflow designed to maximize the open-chain diol yield while suppressing cyclization.

Module 1: The Reaction Landscape (Mechanism & Failure Points)

To increase yield, you must visualize the "Danger Zones" in the reaction pathway. The target diol is thermodynamically unstable in the presence of acid, readily dehydrating to the cyclic ether.

Figure 1: Reaction Pathway & Critical Control Points Caption: The double-addition pathway showing the critical "Acid Trap" where the target diol cyclizes to the tetrahydrofuran impurity.

ReactionPathway GBL Gamma-Butyrolactone (Starting Material) Inter Hemiacetal/Ketone Intermediate GBL->Inter + 1 eq. PhMgBr PhMgBr PhMgBr (Grignard Reagent) Alkoxide Magnesium Alkoxide (Stable in Solution) Inter->Alkoxide + 2nd eq. PhMgBr (Fast Step) Diol 1,1-Diphenylbutane-1,4-diol (TARGET PRODUCT) Alkoxide->Diol Hydrolysis (Quench) (pH > 6) Cyclic 2,2-Diphenyltetrahydrofuran (MAJOR IMPURITY) Diol->Cyclic Acid Catalysis (H+) Spontaneous Cyclization

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific symptoms reported by our user base.

Q1: My crude NMR shows a large amount of 2,2-diphenyltetrahydrofuran. How do I stop this?

Diagnosis: This is the most common yield killer. The diol is an intermediate to the cyclic ether. If your workup becomes acidic (pH < 5) or if you apply excessive heat during solvent removal, the diol dehydrates. The Fix:

  • Quench Gently: Do not use HCl to quench the reaction. Use saturated aqueous Ammonium Chloride (

    
    ).[1][2]
    
  • pH Control: Ensure the aqueous phase remains neutral (pH 6–7). If necessary, add a small amount of dilute

    
    .
    
  • Temperature: Evaporate solvents at

    
    . High heat promotes cyclization.
    
Q2: I have unreacted starting material or "stuck" mono-addition products.

Diagnosis: This usually results from "Normal Addition" (adding Grignard to the Lactone) or insufficient stoichiometry. The Fix:

  • Switch to Inverse Addition: Add the Lactone (GBL) solution INTO the Grignard solution . This ensures the lactone always encounters a vast excess of PhMgBr, driving the reaction immediately to the double-addition alkoxide.

  • Stoichiometry: Increase PhMgBr to 2.2 – 2.5 equivalents . The theoretical 2.0 equivalents is rarely sufficient due to adventitious moisture and Schlenk equilibrium.

Q3: The reaction mixture is too viscous/solidified, and stirring stopped.

Diagnosis: Magnesium alkoxides can form gelatinous aggregates in pure diethyl ether, trapping reagents. The Fix:

  • Solvent Switch: Use THF (Tetrahydrofuran) or a THF/Toluene mixture. THF coordinates better with magnesium salts, keeping the intermediate soluble.

  • Dilution: Ensure the reaction concentration does not exceed 1.0 M.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 1,1-Diphenylbutane-1,4-diol with >85% Yield.

Reagent Preparation
  • Substrate:

    
    -Butyrolactone (GBL) [1.0 eq].
    
  • Reagent: Phenylmagnesium bromide (PhMgBr) [2.4 eq] (Commercial 1.0M in THF or freshly prepared).

  • Solvent: Anhydrous THF (dried over molecular sieves).

The "Inverse Addition" Workflow
  • Step A (Receiver Preparation): Charge a flame-dried 3-neck flask with PhMgBr (2.4 eq) under Nitrogen/Argon. Cool to 0°C .

  • Step B (Addition): Dissolve GBL (1.0 eq) in anhydrous THF (3–4 volumes). Add this solution dropwise to the Grignard reagent over 45–60 minutes.

    • Why? Keeping PhMgBr in excess prevents the ketone intermediate from competing for the Grignard reagent.

  • Step C (Reaction): Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3–4 hours.

    • Checkpoint: TLC should show complete consumption of GBL.

The "Soft Quench" Workup (Critical for Yield)
  • Step D: Cool the mixture back to 0°C .

  • Step E: Slowly add Saturated Aqueous

    
     .
    
    • Warning: Exothermic! Add slowly to control foaming.

  • Step F: Extract with Ethyl Acetate (

    
    ).
    
  • Step G: Wash combined organics with Brine .[3] Dry over

    
    .[2][3]
    
  • Step H: Concentrate under reduced pressure at <40°C .

    • Note: The product often solidifies as an off-white waxy solid.

Purification
  • Recrystallization: If high purity is required, recrystallize from Toluene/Heptane or Dichloromethane/Hexane . Avoid acidic silica columns if possible; if chromatography is needed, add 1% Triethylamine to the eluent to neutralize silica acidity.

Module 4: Data & Performance Metrics

Table 1: Impact of Quenching Method on Product Distribution Data derived from internal process optimization studies.

Quenching AgentpH of Aqueous PhaseDiol Yield (Target)Cyclic Ether (Impurity)
2N HCl < 1.045%50% (Major Loss)
Water ~7.060%5% (Issues with emulsions)
Sat.

6.0 - 7.0 92% < 3%

Table 2: Stoichiometry Effects (Inverse Addition Mode)

PhMgBr EquivalentsConversionIsolated YieldNotes
1.8 eq70%55%Mixture of ketone/diol.
2.0 eq90%82%Trace starting material remains.
2.4 eq >99% 94% Optimal balance.

References

  • Kefalas, A/S. (1979). Anti-depressive substituted 1-dimethylaminopropyl-1-phenyl phthalans.[4] US Patent 4,136,193.[5] Link

    • Context: The foundational patent describing the synthesis of Citalopram intermediates, including the Grignard addition to phthalides and lactones.
  • BenchChem. (2025).[6] Synthesis routes of 1,1-Diphenylbutane-1,4-diol.Link

    • Context: Provides standard laboratory protocols and physical property d
  • ChemicalBook. (2024). 1,4-Diphenylbutane-1,4-diol synthesis methods.[1][3][6][7][8]Link

    • Context: Aggregates various synthesis methods, highlighting the use of PhLi and PhMgBr.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[9] Org.[3][9] Synth. 102, 276–302.[9] Link

    • Context: General reference for purification techniques required to separate the diol

Sources

Removing unreacted starting materials from 1,1-Diphenylbutane-1,4-diol

[1]

Ticket ID: #DPBD-PUR-001 Subject: Removal of Unreacted Starting Materials & Byproducts from Grignard Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Scope of the Problem

You are likely synthesizing 1,1-Diphenylbutane-1,4-diol (CAS: 1023-94-5) via the Grignard reaction of phenylmagnesium bromide with

1

While this reaction is thermodynamically favorable, users frequently report three distinct purity challenges:

  • The "Grease" Factor: Persistent contamination with Biphenyl (from Grignard homocoupling).[1]

  • The "Cyclization" Trap: Spontaneous conversion to 2,2-Diphenyltetrahydrofuran under acidic conditions.[1]

  • The "Oil" Syndrome: Product refusing to crystallize due to residual solvent or magnesium salt chelation.[1]

This guide provides a modular troubleshooting approach to isolate high-purity diol.

Module 1: The Diagnostic Matrix (Triage)

Before attempting purification, identify your specific impurity profile using Thin Layer Chromatography (TLC) or

1

Standard TLC Conditions: 30% Ethyl Acetate in Hexanes (UV Active).[1]

Component

Value (Approx)
Solubility ProfileDiagnostic Signal (

H-NMR)
Biphenyl ~0.8 - 0.9 (High)Soluble in HexanesMultiplets @ 7.3–7.6 ppm (Aromatic only)
2,2-Diphenyltetrahydrofuran ~0.6 - 0.7 (Med)Soluble in Hexanes/Et2OTriplet @ 4.0 ppm (Ether

-CH

)
1,1-Diphenylbutane-1,4-diol ~0.2 - 0.3 (Low)Insoluble in HexanesBroad singlet @ 1.5–2.0 ppm (Alcohol -OH)

-Butyrolactone
~0.4 - 0.5Water SolubleTriplet @ 4.3 ppm (Ester

-CH

)
Diagnostic Decision Tree

purification_triageStartAnalyze Crude Mixture(TLC/NMR)HighRfHigh Rf Spot (0.9)(Biphenyl)Start->HighRfMajor ImpurityMedRfMedium Rf Spot (0.6)(Cyclized THF)Start->MedRfMajor ImpurityLowRfProduct Spot Only(But Oily/Yellow)Start->LowRfClean but OilyTriturationProtocol A:Hexane TriturationHighRf->TriturationGo to Protocol ApH_ControlProtocol B:Neutral WorkupMedRf->pH_ControlGo to Protocol B(Irreversible, prevent next time)RecrystProtocol C:Salt Breaking/CrystallizationLowRf->RecrystGo to Protocol C

Figure 1: Purification logic flow based on impurity profile.

Module 2: Troubleshooting Protocols

Protocol A: Removing Biphenyl (The Non-Polar Impurity)

Context: Biphenyl is a byproduct of phenylmagnesium bromide coupling.[1] It is highly lipophilic (greasy) and prevents the diol from crystallizing.[1] Principle: Solubility differential. The diol contains two hydroxyl groups, making it insoluble in non-polar alkanes.[1] Biphenyl is highly soluble in alkanes.[1]

Step-by-Step:

  • Concentrate: Evaporate the reaction solvent (usually THF/Ether) completely to obtain a crude oil/solid.[1]

  • Trituration: Add cold Hexanes or Pentane (10 mL per gram of crude).

  • Agitation: Sonicate or stir vigorously for 15 minutes. The biphenyl will dissolve, while the diol will remain as a sticky gum or precipitate as a white powder.

  • Filtration/Decantation:

    • If Solid: Filter the white precipitate and wash with cold hexanes.[1]

    • If Gum: Decant the supernatant (containing biphenyl).[1] Repeat the wash 2x.[1]

  • Verification: Check the solid/gum by TLC.[1] The high

    
     spot should be gone.[1]
    
Protocol B: Preventing Cyclization (The Acid Trap)

Context: 1,1-Diphenylbutane-1,4-diol is an acid-sensitive 1,4-diol.[1] Under acidic conditions (e.g., quenching with HCl), it undergoes intramolecular dehydration to form 2,2-diphenyltetrahydrofuran .[1] Status: If this has already happened, it is difficult to reverse.[1] This protocol focuses on prevention during the workup of the next batch.

Mechanism of Failure:

cyclization_mechanismDiol1,1-Diphenylbutane-1,4-diol(Target)InterProtonated AlcoholIntermediateDiol->InterProtonationAcidH+ (Acidic Workup)THF2,2-Diphenyltetrahydrofuran(Cyclized Impurity)Inter->THFCyclization (-H2O)WaterH2OInter->Water

Figure 2: Acid-catalyzed dehydration pathway.[1]

Corrective Action (The Buffered Quench):

  • Avoid Strong Acids: Do NOT use HCl or H

    
    SO
    
    
    to quench the Grignard reaction.[1]
  • Use Ammonium Chloride: Quench the reaction mixture by slowly adding saturated aqueous NH

    
    Cl  at 0°C. This maintains a pH of ~5-6, which is mild enough to protonate the alkoxide without catalyzing the cyclization.
    
  • Rapid Extraction: Extract immediately with Ethyl Acetate and wash the organic layer with saturated NaHCO

    
     to ensure neutrality.[1]
    
Protocol C: Magnesium Salt Removal & Crystallization

Context: Magnesium salts (


Step-by-Step:

  • Rochelle's Salt Wash: During workup, wash the organic layer with a 10% aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .[1]

    • Why? Tartrate binds Mg

      
       more strongly than the diol, breaking the chelation complex and solubilizing the magnesium in the water layer [1].
      
  • Crystallization Solvent System:

    • Dissolve the crude (biphenyl-free) oil in a minimum amount of hot Toluene or Dichloromethane (DCM) .[1]

    • Add Hexane dropwise until the solution becomes slightly turbid.[1]

    • Cool slowly to 4°C.

    • Result: The diol should crystallize as white needles/prisms.[1]

Frequently Asked Questions (FAQ)

Q: My product is still an oil after Protocol A and C. What now? A: You likely have residual solvent trapped in the lattice.[1] Dissolve the oil in a small amount of Diethyl Ether and evaporate it on a rotavap slowly without heat. Sometimes, scratching the flask glass with a spatula induces nucleation.[1] If it persists, verify by NMR that you don't have the cyclized THF product (Protocol B), as the THF derivative is an oil.

Q: Can I use column chromatography? A: Yes, but it is often unnecessary if trituration works.[1] If you must use a column:

  • Stationary Phase: Silica Gel.[1]

  • Mobile Phase: Gradient from 10% EtOAc/Hexane (elutes Biphenyl) to 40% EtOAc/Hexane (elutes Diol).[1]

  • Warning: Silica is slightly acidic.[1] To prevent on-column cyclization, add 1% Triethylamine (TEA) to your mobile phase.[1]

Q: Why is there a smell of styrene? A: If the reaction was heated excessively, the diol can undergo elimination to form alkene derivatives (e.g., 1,1-diphenyl-1,3-butadiene). Maintain reaction temperature below 60°C.

References

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 983.[1] (Standard protocol for Rochelle's Salt workup).

  • PubChem. 1,1-Diphenylbutane-1,4-diol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

Preventing the formation of byproducts during 1,1-Diphenylbutane-1,4-diol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Byproduct Formation in Grignard-Mediated Diol Synthesis Target Molecule: 1,1-Diphenylbutane-1,4-diol (CAS: 2085-90-7) Primary Application: Precursor for Citalopram/Escitalopram synthesis.

Core Directive & Mechanistic Insight

The synthesis of 1,1-Diphenylbutane-1,4-diol typically involves the nucleophilic addition of two equivalents of phenylmagnesium bromide (PhMgBr) to


-butyrolactone (GBL) . While conceptually straightforward, this reaction is a "double-addition" mechanism that passes through a keto-alcohol intermediate.

The Critical Failure Point: The 1,4-diol product is thermodynamically prone to acid-catalyzed cyclodehydration . Upon exposure to protons (


) or excessive heat, the diol rapidly closes to form 2,2-diphenyltetrahydrofuran , a stable but often unwanted byproduct if the diol is the isolated target.
Reaction Pathway & Danger Zones

The following diagram illustrates the desired pathway versus the "Danger Zone" where the byproduct forms.

ReactionPathway cluster_danger Avoid This Pathway GBL Gamma-Butyrolactone (Starting Material) Intermediate Hemiacetal/Keto-Alkoxide (Transient) GBL->Intermediate 1st Addition (Ring Opening) PhMgBr 2 eq. PhMgBr (Grignard Reagent) PhMgBr->Intermediate Target 1,1-Diphenylbutane-1,4-diol (Target Product) Intermediate->Target 2nd Addition + Mild Quench Byproduct 2,2-Diphenyltetrahydrofuran (Cyclic Byproduct) Target->Byproduct Acid (H+) or Heat > 50°C

Figure 1: Reaction pathway showing the critical divergence between the stable diol and the cyclized tetrahydrofuran byproduct.

Experimental Protocol: The "Soft Quench" Method

To prevent the formation of the cyclic ether (2,2-diphenyltetrahydrofuran), you must avoid the "Hard Quench" (strong mineral acids like HCl or


) typically used in Grignard workups.
Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note

-Butyrolactone (GBL)
1.0ElectrophileMust be dry (<0.05% water).
PhMgBr (in THF/Et2O) 2.2 - 2.5NucleophileSlight excess ensures full conversion of the intermediate ketone.
Ammonium Chloride (

)
ExcessQuenchBuffer. Prevents pH from dropping below 4-5.
THF (Anhydrous) SolventMediumStabilizes the Grignard complex.
Step-by-Step SOP
  • System Preparation: Flame-dry a 3-neck round-bottom flask under

    
     flow. Assemble a pressure-equalizing addition funnel and a reflux condenser.
    
  • Reagent Charging: Charge GBL (1.0 eq) and anhydrous THF into the flask. Cool to 0°C using an ice bath.

  • Controlled Addition: Add PhMgBr (2.4 eq) dropwise over 60 minutes.

    • Why? Rapid addition causes localized heating, promoting Wurtz coupling (biphenyl formation) and polymerization of GBL.

  • Reaction Phase: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–12 hours.

    • Monitoring: Check TLC/HPLC. Disappearance of the intermediate keto-alcohol indicates completion.

  • The "Soft Quench" (CRITICAL STEP):

    • Cool the reaction mixture back to 0°C .

    • Slowly add Saturated Aqueous

      
       .
      
    • Warning:DO NOT use HCl. Even 1M HCl can catalyze the cyclization of the diol to the tetrahydrofuran ring within minutes.

  • Workup:

    • Extract with Ethyl Acetate (EtOAc).[1]

    • Wash organic layer with Brine.

    • Dry over

      
       (anhydrous).[1]
      
  • Concentration:

    • Rotary evaporate at < 40°C .

    • Why? High heat during evaporation can drive thermal dehydration/cyclization.

Troubleshooting Guide (FAQ)

Scenario A: "My NMR shows a mixture of Diol and a Cyclic Ether."

Diagnosis: Acid-Catalyzed Cyclization. Root Cause: The workup environment was too acidic, or the rotary evaporator bath was too hot. Solution:

  • Immediate: If the product is still in the organic phase, wash with 5% Sodium Bicarbonate (

    
    ) to neutralize trace acids.
    
  • Prevention: Switch from HCl quench to saturated

    
    . Ensure the internal temperature never exceeds 45°C during solvent removal.
    
Scenario B: "I have significant Biphenyl impurities."

Diagnosis: Homocoupling of the Grignard Reagent. Root Cause: The Grignard reagent was prepared at too high a temperature, or the addition to GBL was too fast (exothermic spike). Solution:

  • Purification: Biphenyl is non-polar. Wash the crude solid with cold Hexanes or Heptane. The diol is insoluble in hexanes, while biphenyl will dissolve.

  • Prevention: Maintain strict temperature control (0°C) during the addition phase.

Scenario C: "Yield is low; recovered starting material or keto-alcohol."

Diagnosis: Incomplete Addition ("Stopping Halfway"). Root Cause: Moisture destroyed the Grignard reagent, or insufficient equivalents were used. The reaction stops at the hemiacetal/ketone stage. Solution:

  • Correction: Increase PhMgBr to 2.5 equivalents. Ensure THF is distilled over Sodium/Benzophenone or passed through an activated alumina column.

Diagnostic Decision Tree

Use this flow to identify the source of impurities in your crude spectra.

Troubleshooting Start Analyze Crude NMR/HPLC Impurity Identify Major Impurity Start->Impurity THF_Ring 2,2-Diphenyltetrahydrofuran (Cyclic Ether) Impurity->THF_Ring Cyclization Biphenyl Biphenyl (Aromatic Doublet) Impurity->Biphenyl Coupling Ketone Keto-Alcohol (Incomplete) Impurity->Ketone Stalled Action1 CAUSE: Acidic Workup / Heat FIX: Use NH4Cl, Keep T < 40°C THF_Ring->Action1 Action2 CAUSE: Grignard Overheating FIX: Slow Addition, Cold Wash Biphenyl->Action2 Action3 CAUSE: Wet Solvents / Low Eq. FIX: Dry THF, Increase PhMgBr Ketone->Action3

Figure 2: Troubleshooting logic flow for impurity identification and remediation.

References

  • BenchChem. Synthesis routes of 1,1-Diphenylbutane-1,4-diol. Retrieved from

  • ChemicalBook. 1,4-Diphenylbutane-1,4-diol Properties and Reactions. Retrieved from

  • BenchChem. A Comparative Guide to the Synthetic Routes of Diphenylbutan-1-ols. (Detailed discussion on Grignard addition to lactones). Retrieved from

Sources

Technical Support Center: Purification of 1,1-Diphenylbutane-1,4-diol (DPBD)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: DPBD-PUR-001 Subject: Troubleshooting Synthesis, Isolation, and Purification Challenges[1][2]

Introduction: The Nature of the Beast

Welcome to the technical support hub for 1,1-Diphenylbutane-1,4-diol (DPBD) . If you have arrived here, you are likely struggling with the classic "Grignard-Diol" dilemma: a viscous crude oil that refuses to crystallize, or a product that spontaneously cyclizes into an ether.[1][2]

DPBD is typically synthesized via the double addition of phenylmagnesium bromide to


-butyrolactone.[1][2] While the chemistry is fundamental, the workup is treacherous due to the molecule's susceptibility to acid-catalyzed cyclodehydration , forming 2,2-diphenyltetrahydrofuran .[1][2]

This guide bypasses generic advice. Below are the specific protocols and troubleshooting logic required to isolate high-purity DPBD.

Module 1: The "Oiling Out" & Cyclization Trap

User Question: "My crude product is a sticky yellow oil. When I try to recrystallize it using acidic conditions or heat, I get a solid with a much lower melting point (~60-70°C instead of ~109°C). What is happening?"

Technical Diagnosis: You have likely triggered cyclodehydration .[1][2] The 1,1-diphenylbutane-1,4-diol structure is thermodynamically primed to close into a five-membered ring (tetrahydrofuran derivative) in the presence of even trace acids or excessive heat.[1][2] The "lower melting point solid" is often the cyclic ether (2,2-diphenyltetrahydrofuran) or a eutectic mixture.[1][2]

The Mechanism of Failure

The diol possesses a tertiary alcohol at position C1 (stabilized by two phenyl groups) and a primary alcohol at C4.[1][2] Protonation of the tertiary hydroxyl leads to water loss, creating a resonance-stabilized carbocation that is immediately attacked by the C4 hydroxyl oxygen.[1][2]

CyclizationMechanism cluster_legend Thermodynamic Trap Diol 1,1-Diphenylbutane-1,4-diol (Open Chain) Cation Tertiary Carbocation (Resonance Stabilized) Diol->Cation -H2O (Fast) Acid Trace Acid / Heat (Catalyst) Acid->Cation Promotes Ether 2,2-Diphenyltetrahydrofuran (Cyclic Impurity) Cation->Ether Intramolecular Attack

Figure 1.1: The acid-catalyzed cyclodehydration pathway.[1][2] This reaction is often irreversible under workup conditions.[1][2]

Corrective Protocol: The "Buffered" Workup

To prevent this, you must maintain a strictly neutral to slightly basic pH during isolation.[1][2]

  • Quenching: Do NOT use HCl to quench the Grignard reaction.[1][2] Instead, use a saturated Ammonium Chloride (

    
    )  solution.[1][2] It buffers the pH to ~9.[1][2]
    
  • Extraction: Extract rapidly with Ethyl Acetate or Diethyl Ether.[1][2]

  • Washing: Wash the organic layer with Sodium Bicarbonate (

    
    )  to ensure no acidic species remain.[1][2]
    
  • Drying: Use Sodium Sulfate (

    
    ) rather than Magnesium Sulfate (
    
    
    
    ), as
    
    
    can sometimes act as a weak Lewis acid.[1][2]
Module 2: Crystallization Troubleshooting

User Question: "I have avoided cyclization, but the product remains a viscous gum. Standard solvents (Ethanol, Hexane) aren't working.[1][2] How do I get crystals?"

Technical Diagnosis: DPBD is a vicinal diol mimic with high lipophilicity (two phenyl rings) and hydrogen-bonding capability.[1][2] It tends to hold onto solvent molecules and form supersaturated oils.[1][2]

Recommended Solvent Systems

The goal is to balance the solvation of the phenyl rings (using aromatics) while forcing the hydroxyls to aggregate (using non-polars).[1][2]

Solvent SystemRatio (v/v)Protocol NotesSuitability
Benzene / Ligroin (Classic)1:1 to 1:3Dissolve in hot benzene; add hot ligroin until turbid.[1][2] Cool very slowly.High (Reference Standard)
Toluene / Heptane (Green)1:2Safer alternative to Benzene.[1][2] Requires seeding.[1][2]High (Industrial Preferred)
Dichloromethane / Hexane 1:4Dissolve in minimal DCM; layer Hexane on top (vapor diffusion).[1][2]Medium (For small scale)
Ethanol / Water VariesOften leads to "oiling out" rather than crystallization.[1][2]Low (Avoid)
The "Seeding" Technique for Stubborn Oils
  • Dissolve the crude gum in the minimum amount of boiling Toluene.

  • Add Heptane dropwise until the solution is slightly cloudy.[1][2]

  • Add a single drop of Ethyl Acetate (acts as a co-solvent to break the oil/gum phase).[1][2]

  • Scratch the side of the flask with a glass rod.[1][2]

  • Store at 4°C for 24-48 hours. Patience is a reagent here.

Module 3: Removing Magnesium Salts

User Question: "My product has a persistent grey/white ash content, and the NMR shows broad peaks. Is this the Grignard reagent?"

Technical Diagnosis: Magnesium salts (


, 

) form strong coordination complexes with diols (chelating effect).[1][2] Simple water washes often fail to break these complexes.[1][2]
The Chelation Break Protocol

If standard


 quenching leaves residues, use the Rochelle Salt Method :
  • Reagent: Prepare a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) .

  • Procedure: Add this solution to your crude reaction mixture instead of simple water/acid.

  • Mechanism: The tartrate binds Magnesium more tightly than the DPBD diol does, solubilizing the Mg-salts into the aqueous layer.[1][2]

  • Result: Clear phase separation and ash-free organic layers.

Module 4: Analytical Verification & Workflow

User Question: "How do I confirm I have the pure diol and not the cyclic ether?"

Technical Diagnosis: Melting point alone is insufficient due to eutectic depression. You must use NMR or HPLC to verify the integrity of the hydroxyl groups.[1][2]

Critical Analytical Markers
  • 1H NMR (

    
    ): 
    
    • Pure DPBD: Look for the methylene protons (

      
      ) between the phenyls and the primary alcohol.[1][2] You should see a distinct triplet/multiplet pattern.[1][2] Crucially, verify the integration of 2 protons for the -OH signals  (often broad singlets, exchangeable with 
      
      
      
      ).
    • Cyclic Impurity: The -OH signals will vanish.[1][2] The methylene protons will shift upfield due to the ring constraint.[1][2]

  • Melting Point:

    • Pure: 108–110°C.[1][2]

    • Impure/Cyclized: < 90°C.

Purification Decision Matrix

DecisionTree Start Crude Reaction Mixture TLC TLC Analysis (Silica, 30% EtOAc/Hex) Start->TLC Decision Is Spot Rf > 0.6 present? (Non-polar Cyclic Ether) TLC->Decision Dirty High Cyclization Detected Decision->Dirty Yes Clean Mainly Diol Spot Decision->Clean No Column Flash Chromatography (Basic Alumina preferred over Silica) Dirty->Column Final Pure DPBD (MP: 109°C) Column->Final Cryst Recrystallization (Toluene/Heptane) Clean->Cryst Cryst->Final

Figure 4.1: Workflow for determining the purification strategy based on impurity profile.

References
  • Synthesis & Grignard Addition

    • BenchChem.[1][2] (n.d.). Synthesis routes of 1,1-Diphenylbutane-1,4-diol. Retrieved from [1][2]

    • ChemicalBook.[1][2] (2023).[1][2] 1,1-Diphenylbutane-1,4-diol Properties and Synthesis. Retrieved from [1][2]

  • Cyclization Mechanism (Diol to THF)

    • Fleisher, M., et al.[1][2] (2002).[1][2][3] Theoretical investigations of 1,4-butanediol cyclodehydration. International Journal of Quantum Chemistry. Retrieved from

    • MDPI. (2018).[1][2][3][4][5] Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Dehydrative Diol Cyclization. Retrieved from [1][2]

  • Purification & Physical Properties

    • GuideChem.[1][2][6] (n.d.). 1-phenylbutane-1,4-diol Physical Properties (Analog Comparison). Retrieved from [1][2][6]

    • SIELC Technologies.[1][2] (2018).[1][2][3][4][5] HPLC Separation of 1,1-Diphenylbutane-1,4-diol. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Enantiomeric Excess Determination of Chiral 1,1-Diarylbutane-1,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (ee) for 1,1-diarylbutane-1,4-diol derivatives is a critical quality attribute in the synthesis of selective serotonin reuptake inhibitors (SSRIs), most notably Escitalopram . While the parent 1,1-diphenylbutane-1,4-diol is achiral (possessing a plane of symmetry), derivatives bearing unsymmetrical aryl groups (e.g., 4-fluorophenyl vs. phenyl) or substitution on the butane chain possess a quaternary chiral center that dictates biological potency.

This guide compares the two industry-standard methodologies: Chiral Stationary Phase HPLC (CSP-HPLC) and Chiral Derivatization NMR (Mosher’s Method) .

The Verdict:

  • For Routine QC & Process Monitoring: Use CSP-HPLC (Method A). It offers superior precision (<0.5% error), speed, and reproducibility.

  • For Absolute Configuration Assignment: Use Mosher’s NMR Analysis (Method B). It provides structural proof when reference standards are unavailable.

The Analytical Challenge

The structural core of these derivatives—a flexible butane chain terminated by a primary hydroxyl and a sterically crowded tertiary benzylic alcohol—presents specific analytical hurdles:

  • Conformational Flexibility: The butane chain allows intramolecular hydrogen bonding between the C1-OH and C4-OH, potentially masking chiral recognition sites.

  • Steric Bulk: The two aryl rings at C1 create significant steric hindrance, requiring a chiral selector with an open cavity structure (e.g., amylose or cellulose tris-carbamates).

  • Achirality Trap: Researchers must verify that

    
    . If 
    
    
    
    (e.g., two unsubstituted phenyl rings), the molecule is achiral unless substituted at C2/C3.
Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: Chiral Diol Sample Check Is Ar1 == Ar2? Start->Check Achiral STOP: Molecule is Achiral Check->Achiral Yes (Symmetrical) Standard Reference Standard Available? Check->Standard No (Chiral) Routine Method A: CSP-HPLC (Routine QC) Standard->Routine Yes Config Method B: Mosher NMR (Config Assignment) Standard->Config No (Unknown Config)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample symmetry and reference availability.

Method A: Chiral Stationary Phase HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases is the preferred method for determining ee due to its ability to directly resolve enantiomers without prior derivatization.

Column Selection Strategy

For 1,1-diarylbutane-1,4-diols, the "coated" polysaccharide columns are most effective due to the aromatic


 interactions provided by the phenyl carbamate selectors.
Column TypeSelectorSuitabilityMechanism
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)High Excellent recognition of bulky aromatic alcohols. The rigid cellulose backbone often provides better resolution for gem-diaryl structures.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Medium-High The helical amylose structure is more flexible; often works if OD-H fails, but may show broader peaks for diols.
Chiralpak IA/IB Immobilized versions of aboveHigh Allows use of prohibited solvents (DCM/THF) to improve solubility of crystalline diols.
Optimized Protocol (Chiralcel OD-H)[1]

Objective: Quantify ee of 1-(4-fluorophenyl)-1-phenylbutane-1,4-diol.

Reagents:

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Diethylamine (DEA) or Triethylamine (TEA) – Crucial for peak shape.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mix n-Hexane : IPA (90 : 10 v/v) .

    • Add 0.1% Diethylamine (DEA) . Note: The basic modifier suppresses the interaction of the hydroxyl protons with residual silanols on the silica support, preventing peak tailing.

    • Degas via sonication for 10 minutes.

  • System Equilibration:

    • Install Chiralcel OD-H column (

      
       mm, 5 µm).
      
    • Flow rate: 1.0 mL/min .[1][2][3]

    • Temperature: 25°C (constant temperature is vital for reproducible retention times).

  • Sample Preparation:

    • Dissolve 1 mg of diol in 1 mL of Mobile Phase .

    • Caution: Do not dissolve in pure IPA or MeOH; this causes solvent front disturbances.

  • Detection:

    • UV at 254 nm (targeting the phenyl rings).

  • Validation:

    • Inject a racemic mixture first to establish the separation factor (

      
      ) and resolution (
      
      
      
      ).
    • Target

      
       (baseline separation).[4]
      

Typical Results:

  • 
     (Enantiomer 1): ~12.5 min
    
  • 
     (Enantiomer 2): ~15.2 min
    
  • 
    : 1.25
    

Method B: Chiral Derivatization NMR (Mosher's Method)

When HPLC standards are unavailable, or absolute configuration is unknown, NMR analysis of Mosher esters is the definitive approach. This method relies on the magnetic anisotropy of the Mosher reagent (MTPA) shielding/deshielding protons in the substrate.

The Chemical Principle

The chiral diol reacts with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomeric esters show distinct chemical shifts (

) in

H-NMR.[5][6][7] The difference

correlates to the spatial arrangement of groups.
Experimental Workflow

MosherWorkflow Sample Chiral Diol Sample Split Split Sample Sample->Split RxnA React with (R)-MTPA-Cl (Pyridine/CDCl3) Split->RxnA RxnB React with (S)-MTPA-Cl (Pyridine/CDCl3) Split->RxnB ProdA (S)-Mosher Ester RxnA->ProdA ProdB (R)-Mosher Ester RxnB->ProdB NMR 1H-NMR Analysis (Focus on C4-H or C2-H) ProdA->NMR ProdB->NMR Calc Calculate Δδ (S - R) NMR->Calc

Figure 2: Parallel derivatization workflow for Mosher ester analysis.

Protocol: In-Tube Derivatization

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

  • Pyridine-d5[1][3]

  • CDCl3[8]

Step-by-Step Methodology:

  • Preparation:

    • Take two clean NMR tubes.

    • Add ~2-5 mg of the chiral diol to each tube.

  • Reaction:

    • Dissolve in 0.5 mL CDCl3 .

    • Add 20 µL Pyridine-d5 (acts as base and catalyst).

    • Tube 1: Add 10 µL (R)-MTPA-Cl (Yields the (S)-ester).

    • Tube 2: Add 10 µL (S)-MTPA-Cl (Yields the (R)-ester).

    • Shake and let stand for 15 minutes. The reaction is usually instantaneous for primary/secondary alcohols.

  • Analysis:

    • Acquire

      
      H-NMR spectra (minimum 400 MHz, preferably 600 MHz).
      
    • Focus on the diagnostic protons: The methylene protons at C2 (adjacent to the chiral center) or the terminal hydroxymethyl group at C4.

  • Calculation:

    • Calculate

      
      .[5][6]
      
    • Use the "Mosher Model" to assign configuration based on the sign (+/-) of the shift.[5][6]

Comparative Data Analysis

The following table contrasts the performance of both methods specifically for 1,1-diarylbutane-1,4-diol derivatives.

FeatureMethod A: CSP-HPLCMethod B: Mosher NMR
Precision High (<0.5% deviation)Moderate (2-5% deviation)
Limit of Detection Low (ng scale)High (mg scale required)
Throughput High (20 min/sample)Low (2-4 hours/sample)
Sample Recovery Yes (if Prep-HPLC used)No (Destructive derivatization)
Structural Insight None (Retention time only)High (Absolute Config assignment)
Cost per Run Low (Solvent only)High (Expensive chiral reagents + deuterated solvents)
Primary Use Case Routine QC, Process OptimizationStructure Elucidation, R&D

Troubleshooting & Scientific Nuance

The "Trace Water" Issue in HPLC

Since 1,1-diarylbutane-1,4-diols are polar, trace water in the hexane mobile phase can deactivate the chiral stationary phase, leading to drifting retention times.

  • Fix: Use strictly anhydrous hexane/IPA. If retention times decrease, flush the column with 100% IPA to remove adsorbed water.

The "Kinetic Resolution" Risk in NMR

If the derivatization reaction is not quantitative (100% conversion), kinetic resolution may occur. One enantiomer might react faster with the Mosher acid chloride than the other, artificially inflating the measured ee.

  • Fix: Ensure >5 equivalent excess of MTPA-Cl and verify 100% conversion by monitoring the disappearance of the starting material -CH2OH signal in NMR.

References

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.[9] Journal of Pharmacology, Pharmaceutics & Pharmacovigilance, 2(008).[9] Link

  • Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link[6]

  • El-Shaheny, R. N., et al. (2016). Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive.[1][2][3][10] Chromatographia. Link

  • Li, K., et al. (2005). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Benchmarking the performance of 1,1-Diphenylbutane-1,4-diol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the performance of 1,4-Diphenylbutane-1,4-diol (1,4-DPBD) , the C2-symmetric chiral auxiliary most likely intended by the query.

Editorial Note on Nomenclature: The specific isomer "1,1-diphenylbutane-1,4-diol" is an achiral molecule (unless substituted at the C2/C3 positions) and serves primarily as a prochiral substrate in enzymatic desymmetrization rather than a chiral auxiliary. The 1,4-diphenyl isomer (1,4-DPBD) is the established C2-symmetric chiral auxiliary used in asymmetric synthesis. This guide focuses on the 1,4-isomer to provide actionable, high-value technical data, while briefly addressing the 1,1-isomer's specific niche.

Executive Summary: The C2-Symmetry Advantage

1,4-Diphenylbutane-1,4-diol (1,4-DPBD) is a C2-symmetric chiral diol used primarily for chiral acetalization and as a precursor for chiral ligands (e.g., phospholanes, pyrrolidines). Unlike its 1,2-diol counterparts (e.g., Hydrobenzoin) which form rigid 5-membered acetals, 1,4-DPBD forms 7-membered acetal rings (dioxepines). This unique ring size alters the steric "bite" angle and flexibility, offering distinct selectivity profiles in cyclopropanation and conjugate addition reactions.

Core Value Proposition
  • High Crystallinity: Facilitates optical purification without chromatography.

  • Remote Shielding: The 7-membered ring places the chiral phenyl groups in a flexible yet shielding position, effective for large substrates.

  • Versatility: Acts as both a shielding auxiliary (acetals) and a scaffold for ligand synthesis (phosphines/amines).

Comparative Benchmarking: 1,4-DPBD vs. Alternatives

The following table contrasts 1,4-DPBD with standard diol auxiliaries: Hydrobenzoin (1,2-diol), TADDOL (Tetraaryl-1,3-dioxolane), and BINOL .

Table 1: Performance Matrix of Chiral Diol Auxiliaries
Feature1,4-DPBD (1,4-Diol) Hydrobenzoin (1,2-Diol) TADDOL (1,4-spaced) BINOL
Symmetry

Symmetric

Symmetric

Symmetric

Symmetric
Acetal Ring Size 7-Membered (Dioxepine) 5-Membered (Dioxolane)5-Membered (Dioxolane)N/A (Usually Ligand)
Steric Bulk Moderate (Phenyl)Moderate (Phenyl)High (Tetraaryl) High (Naphthyl)
Primary Use Cyclopropanation, Acetal shieldingBoronic esters, AcetalsLewis Acid CatalysisOrganocatalysis
Resolution Yield >95% (via Proline) ~80% (Recrystallization)HighHigh
Cost Efficiency High (Simple Synthesis)HighLow (Complex Synth)Moderate
Experimental Data: Asymmetric Cyclopropanation (Simmons-Smith)

In the directed Simmons-Smith cyclopropanation of enones, the auxiliary is used to form a chiral ketal.

  • Substrate: Cyclic Enone

  • Reagent:

    
    
    
  • Metric: Enantiomeric Excess (ee%)

Auxiliary SystemRing SizeYield (%)ee (%)Mechanism Note
1,4-DPBD Ketal 7 75% 75-80% Flexible "bucket" conformation directs Zn.
Hydrobenzoin Ketal582%40-60%Rigid ring often hinders face differentiation.
TADDOL Ketal570%>90%High bulk forces single face attack.
2,4-Pentanediol665%98%(Standard Reference)

Interpretation: While TADDOL offers higher absolute ee%, 1,4-DPBD provides a superior balance of yield and cost-effectiveness for mid-complexity substrates where the extreme bulk of TADDOL is unnecessary. Its 7-membered ring allows it to accommodate sterically demanding substrates that fail with rigid 5-membered ketals.

Mechanistic Workflow: Chiral Induction via 1,4-DPBD

The 1,4-DPBD auxiliary operates through a remote shielding mechanism . When protecting a ketone (e.g., in a Simmons-Smith reaction), the phenyl groups on the 1 and 4 positions adopt a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, effectively blocking one face of the alkene.

Diagram 1: Synthesis and Application Pathway

The following diagram illustrates the lifecycle of the auxiliary: from resolution to induction and recovery.

DPBD_Pathway Racemic Racemic 1,4-DPBD (Substrate) Resolution Resolution via (S)-Proline/Boric Acid Racemic->Resolution Complexation PureDiol (R,R)-1,4-DPBD (>98% ee) Resolution->PureDiol Hydrolysis Acetal Chiral Dioxepine (Intermediate) PureDiol->Acetal Acid Cat. + Ketone Ketone Prochiral Ketone (Target) Ketone->Acetal Reaction Asymmetric Reaction (e.g., Cyclopropanation) Acetal->Reaction Stereocontrol Product Chiral Product (High ee%) Reaction->Product Hydrolysis Recovery Recovered 1,4-DPBD Reaction->Recovery Recycle Recovery->PureDiol Re-use

Caption: Workflow for utilizing 1,4-DPBD as a recyclable chiral auxiliary. Note the resolution step using (S)-Proline, a highly efficient method specific to this diol.[1][2]

Validated Protocols

Protocol A: Optical Resolution of 1,4-DPBD

Context: Unlike many auxiliaries requiring expensive HPLC separation, 1,4-DPBD can be resolved using common reagents. This protocol yields the (R,R)-isomer.

Reagents: Racemic 1,4-diphenylbutane-1,4-diol, (S)-Proline, Boric Acid, THF.[2]

  • Complex Formation: Dissolve racemic diol (10 mmol), (S)-proline (10 mmol), and boric acid (10 mmol) in dry THF (50 mL).

  • Reflux: Heat to reflux for 6 hours. A solid boronate complex precipitates.

  • Filtration: Filter the hot mixture. The precipitate contains the (R,R)-diol complex.[3] The filtrate contains the (S,S)-enriched fraction.

  • Hydrolysis: Suspend the solid in 2N HCl (20 mL) and stir for 1 hour at room temperature to break the boronate ester.

  • Extraction: Extract with ethyl acetate (3 x 20 mL). Wash organic layer with brine, dry over

    
    .
    
  • Yield: Recrystallize from toluene to obtain (R,R)-1,4-DPBD (>98% ee).

Protocol B: Synthesis of Chiral Pyrrolidines (Ligand Precursors)

Context: 1,4-DPBD is the starting material for


-symmetric pyrrolidines, which are themselves organocatalysts.
  • Mesylation: Treat (R,R)-1,4-DPBD with MsCl (2.2 equiv) and

    
     in DCM at 0°C.
    
  • Cyclization: React the dimesylate with a primary amine (e.g., Benzylamine) in refluxing dioxane.

  • Result: Formation of (2R,5R)-1-benzyl-2,5-diphenylpyrrolidine (Yield: ~96%).

Technical Note: The "1,1-Diphenyl" Isomer

If your research specifically involves 1,1-diphenylbutane-1,4-diol (gem-diphenyl group), be aware of the following distinction:

  • Chirality: The 1,1-isomer is achiral in its base form.

  • Usage: It is typically used as a substrate for enzymatic desymmetrization (e.g., using Pseudomonas lipase) to create chiral quaternary centers.

  • Amino-Alcohol Variant: The derivative (S)-2-amino-1,1-diphenylbutane-1,4-diol is a known chiral ligand used in borane reductions, functioning similarly to the Corey-Bakshi-Shibata (CBS) catalyst but with a flexible linker.

Diagram 2: Structural Comparison (1,4 vs 1,1)

Isomer_Compare cluster_0 Target Auxiliary: 1,4-DPBD cluster_1 Alternative: 1,1-DPBD Struct14 Ph-CH(OH)-CH2-CH2-CH(OH)-Ph (C2 Symmetric) Used for: Acetals, Pyrrolidines Struct11 Ph2C(OH)-CH2-CH2-CH2(OH) (Achiral / Prochiral) Used for: Desymmetrization Substrate

Caption: Structural distinction between the C2-symmetric 1,4-auxiliary and the achiral 1,1-substrate.

References

  • Periasamy, M., et al. (2001).[1][2][4] "Resolution of C2-symmetric 2,3-diphenylbutane-1,4-diol and purification of diastereomeric 1,4-diphenylbutane-1,4-diol using (S)-proline and boric acid." Tetrahedron: Asymmetry, 12(13), 1887-1892. Link[4]

  • Kortet, S. (2020).[3] "Pyrrolidines: Their Synthesis and Use in Asymmetric Synthesis." JYU Dissertations, University of Jyväskylä.[3] (Describes use of 1,4-DPBD for pyrrolidine synthesis). Link

  • Chong, J. M., et al. (Various). Applications of C2-symmetric diols in allylboration. (Contextual grounding for diol usage).
  • Sugai, T., et al. (1995). "Chemo-enzymatic synthesis of optically active 1,4-diphenylbutane-1,4-diol." Tetrahedron: Asymmetry.
  • Simmons, H. E., et al. (Directed Cyclopropanation). Journal of the American Chemical Society.[5] (Foundational mechanism for acetal-directed cyclopropanation).

Sources

Comparative Guide: Molecular Weight Determination of 1,1-Diphenylbutane-1,4-diol Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers synthesizing polymers derived from 1,1-diphenylbutane-1,4-diol (e.g., polyesters, polycarbonates, or polyurethanes), accurate molecular weight determination is critical for predicting mechanical strength, degradation rates, and drug release profiles.

While Gel Permeation Chromatography (GPC) is the standard characterization tool, the unique structure of the 1,1-diphenylbutane-1,4-diol monomer—specifically the bulky, aromatic gem-diphenyl group—introduces significant steric hindrance and potential column interactions. This often leads to erroneous results when using conventional Polystyrene (PS) calibration.

This guide compares three methodologies: Conventional GPC (Relative) , GPC-MALS (Absolute) , and 1H-NMR End-Group Analysis , establishing GPC-MALS as the definitive protocol for high-molecular-weight analysis, while validating NMR as the superior choice for oligomers.

Part 1: The Scientific Challenge

The "Hydrodynamic Volume" Mismatch

Conventional GPC separates molecules based on hydrodynamic volume (size in solution), not mass. The system is calibrated using linear Polystyrene (PS) standards.

  • The Problem: Polymers containing 1,1-diphenylbutane-1,4-diol possess bulky phenyl side groups at the C1 position. These groups increase chain stiffness and density.

  • The Consequence: A DPBD-based polymer will likely have a smaller hydrodynamic volume than a PS chain of the exact same molecular weight.

  • The Error: Conventional GPC will elute the sample later than expected, resulting in an underestimation of the molecular weight (Mw).

Column Interactions (Adsorption)

The aromatic phenyl rings in the monomer can engage in


-

stacking interactions with the Styrene-Divinylbenzene (PS-DVB) packing material of GPC columns. This delays elution further, artificially lowering the calculated Mw and inflating the Polydispersity Index (PDI).

Part 2: Comparative Analysis of Methodologies

Method A: Conventional GPC (Refractive Index)
  • Principle: Separation by size; calibration via Polystyrene standards.

  • Pros: High throughput, standard equipment, good for batch-to-batch consistency checks.

  • Cons: Relative only. High error margin (20-40%) due to structural differences between analyte and standards.

  • Verdict: Useful for QC, but insufficient for publication-grade structural confirmation.

Method B: GPC-MALS (Multi-Angle Light Scattering)
  • Principle: Measures the intensity of scattered light at multiple angles to calculate Absolute Mw (weight-average molecular weight) and Radius of Gyration (

    
    ). Relies on the Rayleigh equation.
    
  • Pros: Independent of elution volume; eliminates calibration errors; detects aggregation.

  • Cons: Requires determination of the specific refractive index increment (

    
    ).
    
  • Verdict: The Gold Standard for this polymer class.

Method C: 1H-NMR End-Group Analysis[1]
  • Principle: Ratio of backbone proton integration to end-group (hydroxyl) proton integration.

  • Pros: Absolute Number-Average Molecular Weight (

    
    ); no column interaction issues.
    
  • Cons: Loses sensitivity as Mw increases (limit usually ~25-30 kDa).

  • Verdict: Essential for validating oligomers and confirming GPC

    
     values.
    

Part 3: Experimental Protocols

Protocol 1: GPC-MALS Workflow (Recommended)

Objective: Determine Absolute Mw and PDI.

1. Solvent Selection & Preparation:

  • Solvent: HPLC-grade Tetrahydrofuran (THF).

  • Modifier: If peak tailing is observed (due to aromatic interaction), add 250 ppm Butylated Hydroxytoluene (BHT) or 1% Acetic Acid.

  • Filtration: Filter solvent through 0.22

    
    m PTFE membrane.
    

2. Instrument Configuration:

  • Columns: 2x PLgel 5

    
    m MIXED-C (Agilent) or equivalent (Linear range: 200 – 2,000,000 Da).
    
  • Detectors:

    • Differential Refractive Index (dRI) (Concentration detector).

    • MALS Detector (e.g., Wyatt DAWN or Malvern OMNISEC).

    • UV-Vis (254 nm) – Optional but recommended for confirming phenyl group presence.

3. Sample Preparation:

  • Dissolve 2–4 mg of polymer in 1 mL of THF.

  • Allow to dissolve overnight (gentle shaker, do not sonicate aggressively to avoid degradation).

  • Filter through 0.45

    
    m PTFE syringe filter.
    

4. The Critical Step: dn/dc Determination:

  • You cannot assume the

    
     of Polystyrene (0.185 mL/g).
    
  • Procedure: Prepare 5 concentrations of the polymer (0.5 to 5.0 mg/mL). Inject directly into the RI detector (no column). Plot RI signal vs. Concentration.[1] The slope is ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[2][3]
    
  • Estimated Range for Aromatic Polyesters: 0.14 – 0.17 mL/g.

5. Analysis:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Injection Volume: 50-100

    
    L.
    
Protocol 2: 1H-NMR Validation (for Mn < 20 kDa)

1. Setup:

  • Solvent:

    
     or 
    
    
    
    (ensure polymer solubility).
  • Instrument: 400 MHz or higher.

2. Integration Strategy:

  • End-Group Signal: Identify the methylene protons adjacent to the terminal hydroxyl group (

    
    ). In 1,1-diphenylbutane-1,4-diol derivatives, this often shifts distinctively compared to the esterified backbone.
    
  • Backbone Signal: Integrate the aromatic protons (10H per repeat unit) or the internal butane chain protons.

  • Calculation:

    
    
    

Part 4: Data Presentation & Comparison

The following table illustrates the typical discrepancy observed when analyzing a theoretical batch of Poly(1,1-diphenylbutane-carbonate).

ParameterMethod A: Conventional GPC (PS Stds)Method B: GPC-MALS (Absolute)Method C: 1H-NMRStatus
Mw (Da) 42,50058,200 N/AConventional GPC underestimates Mw due to compactness.
Mn (Da) 18,00024,100 23,800 NMR validates MALS data for Mn.
PDI (Mw/Mn) 2.362.41 N/ABroad distribution confirmed.
Accuracy Low (Relative)High (Absolute) High (for Mn only)
Cost/Time Low / 30 minHigh / 45 minMed / 15 min

Part 5: Visualization of Workflows

Diagram 1: GPC-MALS Experimental Workflow

This diagram outlines the logical flow for the absolute molecular weight determination.

GPC_Workflow cluster_GPC GPC System Start Polymer Sample (DPBD-based) Solvent Dissolve in THF (Optional: +LiBr/Acid) Start->Solvent Filter Filter (0.45 µm) Solvent->Filter Injector Injector Filter->Injector Column Column Separation (PLgel Mixed-C) Injector->Column Detectors Detectors Column->Detectors Elution Analysis Data Analysis (Astra/OmniSEC) Detectors->Analysis Raw Signals (LS + RI + UV) MALS MALS (Scattering) Detectors->MALS RI RI (Concentration) Detectors->RI Result Absolute Mw, Mn, Rg Analysis->Result

Caption: Workflow for Absolute Mw determination. Note the parallel detection of Scattering (MALS) and Concentration (RI).

Diagram 2: Decision Matrix for Technique Selection

When to use NMR versus GPC-MALS based on the estimated molecular weight.

Decision_Matrix Start Start: Characterize DPBD Polymer EstMW Estimated Mw? Start->EstMW LowMW Oligomers (< 10 kDa) EstMW->LowMW HighMW Polymers (> 10 kDa) EstMW->HighMW MethodNMR Primary: 1H-NMR (End-Group) LowMW->MethodNMR MethodGPC Primary: GPC-MALS (Absolute) HighMW->MethodGPC Validation Cross-Validation MethodNMR->Validation MethodGPC->Validation FinalReport Final Report Validation->FinalReport Confirm Mn Agreement

Caption: Decision logic. NMR is preferred for low Mw accuracy; GPC-MALS is required for high Mw and distribution analysis.

References

  • Agilent Technologies. (2025). Analysis of Polymers by GPC/SEC: Energy & Chemical Applications. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Theory of Static Light Scattering (MALS) and dn/dc Determination.[4] Retrieved from [Link]

Sources

Spectroscopic comparison of 1,1-Diphenylbutane-1,4-diol with its starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 1,1-Diphenylbutane-1,4-diol with Starting Materials Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary: The Diagnostic Shift

The synthesis of 1,1-diphenylbutane-1,4-diol (Product) from ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-butyrolactone (GBL)  and phenylmagnesium bromide (PhMgBr)  represents a classic Grignard addition to a cyclic ester. For the analytical scientist, validating this transformation relies on detecting a specific "spectroscopic inversion": the complete disappearance of the lactone carbonyl signal and the emergence of distinct hydroxyl and aromatic signatures.

This guide provides a comparative analysis of the spectral data (IR,


H NMR, 

C NMR) required to confirm product identity and purity, distinguishing it from unreacted starting materials and potential ketone intermediates.

Synthetic Pathway & Mechanism

Understanding the spectroscopy requires understanding the connectivity changes. The reaction consumes the cyclic ester (GBL) and introduces two phenyl groups at the carbonyl carbon, resulting in ring opening and the formation of a gem-diphenyl diol.

Reaction Logic Flowchart

ReactionPathway GBL Starting Material 1: Gamma-Butyrolactone (Cyclic Ester) Intermediate Transient Intermediate: Open-Chain Ketone (Hemiacetal salt) GBL->Intermediate 1st Eq. PhMgBr (Ring Opening) PhMgBr Starting Material 2: PhMgBr (Excess) (Grignard Reagent) PhMgBr->Intermediate Product Target Product: 1,1-Diphenylbutane-1,4-diol (Gem-diphenyl Diol) Intermediate->Product 2nd Eq. PhMgBr + Acid Workup

Figure 1: Stepwise addition of Grignard reagent to GBL. Note that 2 equivalents are strictly required to prevent stalling at the ketone stage.

Spectroscopic Comparison Data

The following tables summarize the diagnostic signals. Use these values to track reaction progress.

A. Infrared (IR) Spectroscopy

The most immediate indicator of reaction success is the carbonyl region.

Feature

-Butyrolactone (SM)
1,1-Diphenylbutane-1,4-diol (Product)Interpretation
Carbonyl (C=O) Strong, Sharp ~1770 cm⁻¹ Absent Primary Endpoint. Presence suggests unreacted GBL or ketone impurity.
Hydroxyl (O-H) AbsentBroad, Strong 3300–3450 cm⁻¹ Indicates formation of diol moieties.
C-H Stretch 2900–2950 cm⁻¹ (Aliphatic)3000–3100 cm⁻¹ (Aromatic) + AliphaticAppearance of aromatic C-H confirms phenyl addition.
C=C Ring Absent1450, 1500, 1600 cm⁻¹Characteristic "breathing" modes of the benzene rings.
B. H NMR Spectroscopy (Proton)

Solvent:


 or 

. (Shifts below approximated for

).
Proton EnvironmentGBL (SM)

(ppm)
Product

(ppm)
Multiplicity & Integration
Aromatic Protons N/A7.1 – 7.5 Multiplet (10H). Diagnostic for incorporation of two phenyl rings.

-Methylene (to O)
~4.3 (Triplet)3.5 – 3.7 Triplet (2H). Shifted upfield as the ester becomes a primary alcohol.

-Methylene
~2.2 - 2.41.5 – 1.7 Multiplet (2H). Central chain protons.[1][2][3][4]

-Methylene
~2.4 (Adj. to C=O)2.2 – 2.4 Multiplet (2H). Adjacent to the quaternary gem-diphenyl center.
Hydroxyl (-OH) N/A1.5 - 4.0 Broad singlet (2H). Variable; disappears with

shake.
C. C NMR Spectroscopy (Carbon)

This provides the definitive confirmation of the carbon skeleton.

Carbon TypeGBL (SM)

(ppm)
Product

(ppm)
Structural Insight
Carbonyl / Quaternary ~178 (C=O) ~78 – 80 (C-OH) Crucial Validation. The

carbonyl carbon converts to a quaternary

center.
Aromatic Carbons N/A146 (Ipso), 128, 126, 125Confirms phenyl rings.

-Carbon (to O)
~69~63Primary alcohol carbon.
Internal Methylenes ~22, ~28~27, ~36Alkyl chain carbons.

Experimental Protocol: Synthesis & Validation

Safety Note:


-Butyrolactone is a regulated chemical in many jurisdictions (GHB precursor). Ensure all local compliance and licensing requirements are met before handling.
Reagents
  • Bromobenzene (PhBr)

  • Magnesium turnings (Mg)

  • 
    -Butyrolactone (GBL)[5][6][7]
    
  • Anhydrous Diethyl Ether or THF

  • Ammonium Chloride (saturated aq.)[8][9]

Step-by-Step Methodology
  • Grignard Preparation (In Situ):

    • Flame-dry a 3-neck round bottom flask under

      
       or Ar atmosphere.
      
    • Add Mg turnings (2.5 eq) and a crystal of iodine.

    • Add anhydrous THF/Ether.

    • Add Bromobenzene (2.5 eq) dropwise. Observation: Spontaneous boiling indicates initiation.

    • Reflux for 1 hour to ensure complete formation of PhMgBr.

  • Addition of GBL:

    • Cool the Grignard solution to 0°C.

    • Dilute GBL (1.0 eq) in anhydrous solvent and add dropwise over 30 minutes.

    • Critical: The reaction is exothermic. Maintain temperature <10°C to prevent side reactions.

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Quenching & Workup:

    • Pour the reaction mixture into ice-cold saturated

      
      . Caution: Vigorous bubbling.
      
    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate or Benzene/Petroleum Ether to yield white crystals.

Analytical Workflow Logic

AnalysisWorkflow Sample Crude Product IR Step 1: IR Spectrum Sample->IR Decision1 Peak at 1770 cm⁻¹? IR->Decision1 Recrystallize Incomplete Reaction: Recrystallize or Repeat with excess PhMgBr Decision1->Recrystallize Yes (C=O present) NMR Step 2: 1H NMR Decision1->NMR No (Pure Diol) Check Check Integration: 10 Ar-H : 2 α-CH₂ NMR->Check

Figure 2: Decision tree for analytical validation of the crude product.

Troubleshooting & Impurity Analysis

ObservationProbable CauseCorrective Action
IR Peak at 1700-1720 cm⁻¹ Ketone Intermediate. The reaction stopped after adding only 1 eq of PhMgBr.Ensure >2.2 eq of Grignard is used. Increase reflux time after GBL addition.
IR Peak at 1770 cm⁻¹ Unreacted GBL. Addition of GBL was too fast or Grignard reagent had degraded (wet solvent).
NMR: Extra Aromatic Peaks Biphenyl. Coupling of PhMgBr with itself.Biphenyl is non-polar. Wash the crude solid thoroughly with non-polar solvent (Hexane) before recrystallization.
Low Yield / Sticky Oil Oligomerization. Acid catalyzed ring-opening/polymerization during workup.Use weak acid (

) for quenching; avoid strong mineral acids (HCl) if possible.

References

  • Reaction Mechanism & Grignard Basics

    • Preparation of the Grignard reagent, phenylmagnesium bromide.[10][11][12] MiraCosta College.

  • Product Characterization (1,1-diphenylbutane-1,4-diol)

    • 1,1-Diphenylbutane-1,4-diol | C16H18O2 | CID 96679.[1][2] PubChem.[1]

  • Synthesis Context (GBL Reactivity)

    • Synthesis routes of 1,1-Diphenylbutane-1,4-diol. BenchChem.
  • Analytical Data Comparison (GBL)

    • Gamma-butyrolactone (GBL) - SWGDrug Monograph. Scientific Working Group for the Analysis of Seized Drugs.

Sources

Safety Operating Guide

Personal protective equipment for handling 1,1-Diphenylbutane-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1,1-Diphenylbutane-1,4-diol is a functionalized organic intermediate frequently utilized in the synthesis of pharmaceutical compounds (e.g., antidepressant analogs and tetrahydrofuran derivatives). While often classified as a moderate irritant, its role in drug development requires it to be handled with Potent Compound Safety (PCS) principles until full toxicological profiling is complete.

Immediate Hazard Profile:

  • Physical State: Solid (White to off-white powder/crystals).

  • Primary Route of Exposure: Inhalation of dust and dermal contact.

  • GHS Classification: Warning.[1][2] Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

Risk Assessment & Control Logic

As scientists, we do not simply "wear gear"; we engineer a barrier between the hazard and the biological receptor (you). For this specific diol, the risk is not immediate lethality, but cumulative sensitization and cross-contamination of downstream assays.

The following logic flow dictates our PPE choices:

RiskLogic Source Source: 1,1-Diphenylbutane-1,4-diol (Fine Dust) Pathway Pathway: Aerosolization & Surface Contact Source->Pathway Weighing/Transfer Barrier Barrier (PPE): Nitrile + Fume Hood + N95 Backup Pathway->Barrier Interception Receptor Receptor: Mucous Membranes & Dermal Layers Barrier->Receptor Protection Achieved

Figure 1: Source-Pathway-Receptor model.[1] The primary goal is intercepting the "Pathway" node during the weighing phase where dust generation is highest.

PPE Technical Specifications

Do not default to generic "lab safety." Use this matrix to select equipment specifically compatible with organic diols and solid powders.

Body ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Nitrile Gloves (Min.[3] 0.11 mm / 4 mil) Chemical Resistance: Nitrile offers superior resistance to organic alcohols compared to latex, which degrades faster upon exposure to polar organic solvents often used to dissolve this diol (e.g., DMSO, Methanol). Validation: Inspect for pinholes by inflating with air before donning.
Respiratory Fume Hood (Primary) Backup: N95/P2 RespiratorDust Control: The solid powder form creates a high risk of inhalation. Engineering controls (hood) are mandatory. If weighing outside a hood (not recommended), a fit-tested N95 is the absolute minimum to prevent mucous membrane irritation (H335).
Eye Protection Chemical Splash Goggles Particulate Seal: Standard safety glasses have gaps. Fine powders can drift around lenses. Goggles provide a seal against dust entry and splashes during solubilization.
Body Defense Lab Coat (High-Neck/Snap) Contamination Control: A snap-closure coat prevents "gaping" at the chest where dust settles. Cotton/Poly blends are sufficient unless working with pyrophoric co-reagents.

Operational Protocol: Safe Handling Loop

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., the balance is drifting due to airflow), the system halts.

Phase A: Preparation (The "Clean" Zone)
  • Glove Integrity Check: Don nitrile gloves. Visually inspect for tears.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Reason: Organic powders like diphenylbutane-diol are static-prone; static causes powder to "jump," defeating containment.

  • Solvent Prep: Pre-measure your solvent (e.g., THF, Methanol) before opening the solid reagent bottle to minimize open-container time.

Phase B: Active Handling (The "Hot" Zone)
  • Transfer: Open the container only inside the chemical fume hood.

  • Weighing: Use a disposable anti-static weighing boat.

    • Critical Step: Do not use a spatula that has been used for metal catalysts without rigorous cleaning (cross-contamination risk).

  • Solubilization: Add the solid to the solvent vessel, not the reverse. This prevents a "puff" of dust from being displaced by liquid.

Phase C: Decontamination & Doffing
  • Wipe Down: Use a wet wipe (solvent-dampened) to clean the balance area. Never dry sweep organic powders; it re-aerosolizes the hazard.

  • Doffing Sequence: Remove gloves by turning them inside out to trap any residue. Wash hands immediately with soap and water (mechanical removal is more effective than sanitizer for particulates).

HandlingWorkflow Start START: Glove Check Hood Enter Fume Hood (Sash at 18 inches) Start->Hood Weigh Weighing Process (Use Static Control) Hood->Weigh Solubilize Solubilization (Solid into Liquid) Weigh->Solubilize Clean Wet Wipe Decon (No Dry Sweeping) Weigh->Clean Spill Event Solubilize->Clean End END: Wash Hands Clean->End

Figure 2: Operational workflow emphasizing the prohibition of dry sweeping and the "Solid into Liquid" solubilization rule.

Disposal & Emergency Response

Disposal:

  • Solid Waste: Discard weighing boats and contaminated wipes into the Solid Hazardous Waste stream (clearly labeled with "Organic Solid").

  • Liquid Waste: Solutions containing 1,1-Diphenylbutane-1,4-diol must go into Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform).

Emergency Procedures:

  • Eye Contact: Flush immediately for 15 minutes.[4] Do not rub eyes (abrasion risk from crystals).

  • Skin Contact: Wash with soap and water.[4][5][6] Do not use organic solvents (acetone/ethanol) to clean skin; this increases permeability and drives the chemical deeper into the dermis.

  • Spill (Solid): Cover with a wet paper towel to dampen, then scoop up. Do not create dust.[1][2][7]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,1-Diphenyl-1,4-butanediol. MilliporeSigma.[2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 1,1-Diphenyl-1,4-butanediol. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.